Pterosin O
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54854-89-6 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(2R)-6-(2-methoxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H20O2/c1-9-7-12-8-10(2)15(16)14(12)11(3)13(9)5-6-17-4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |
InChI Key |
YGMHYALYIOLFQS-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCOC)C |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC)C |
Origin of Product |
United States |
Foundational & Exploratory
Pterosin O: Unraveling the Mechanism of Action in Cancer Cells - A Review of Available Preclinical Data
Despite a growing interest in the therapeutic potential of natural compounds in oncology, a comprehensive understanding of the precise mechanism of action for Pterosin O in cancer cells remains largely undefined in publicly available scientific literature. Current research provides preliminary insights into the cytotoxic effects of the broader pterosin class of sesquiterpenoids, but specific data on this compound, including its impact on signaling pathways, apoptosis, and the cell cycle, is not sufficiently detailed to construct an in-depth technical guide.
While a definitive guide on this compound is not yet possible, this document summarizes the existing preclinical data on related pterosin compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented here is based on in vitro studies of various pterosin derivatives and may offer potential avenues for future investigation into this compound.
Cytotoxic Activity of Pterosin Analogs
Several studies have demonstrated the cytotoxic potential of various pterosin compounds against different human cancer cell lines. This activity is a crucial first indicator of a compound's potential as an anticancer agent. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these assessments.
Below is a summary of reported IC50 values for different pterosin derivatives against various cancer cell lines. It is important to note that these values are for compounds structurally related to this compound, and not this compound itself.
| Pterosin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranoside | HCT116 (Colon) | 8.0 ± 1.7 | [1] |
| Creticolacton A | HCT-116 (Colon) | 22.4 | [2] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 (Colon) | 15.8 | [2] |
| (2S,3S)-sulfated pterosin C | AGS (Gastric) | 23.9 | [3] |
| (2S,3S)-sulfated pterosin C | HT-29 (Colon) | >100 | [3] |
| (2S,3S)-sulfated pterosin C | MDA-MB-231 (Breast) | 68.8 | [3] |
| (2S,3S)-sulfated pterosin C | MCF-7 (Breast) | 59.7 | [3] |
Preliminary Insights into the Mechanism of Action of Pterosins
The limited available research on pterosins suggests that their anticancer effects may be mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
One study investigating a pterosin glycoside isolated from Pteris multifida roots found that it induced apoptosis in HCT116 human colorectal cancer cells. This was evidenced by an increase in the population of Annexin V/propidium iodide (PI)-positive cells in flow cytometry analysis and the upregulation of caspase-9 and procaspase-9 levels in Western blots[1]. Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway, suggesting that this particular pterosin may trigger cell death through mitochondrial-mediated signaling.
Another study on a sulfated derivative of pterosin C demonstrated its ability to induce apoptosis in AGS gastric adenocarcinoma cells within 24 hours of treatment[3].
The following diagram illustrates a generalized intrinsic apoptosis pathway that may be relevant to the action of some pterosins, based on the available data.
Caption: Potential intrinsic apoptosis pathway induced by certain pterosin derivatives.
Experimental Protocols
To aid researchers in designing future studies on this compound, this section outlines the general methodologies employed in the cited studies on related pterosin compounds.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of pterosin derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspase-9, procaspase-9), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general workflow for investigating the cytotoxic and apoptotic effects of a novel compound like this compound.
Caption: Experimental workflow for characterizing the anticancer activity of this compound.
Future Directions and Conclusion
The current body of scientific literature provides a compelling rationale for the further investigation of pterosins as potential anticancer agents. However, the specific mechanism of action of this compound remains an open question. Future research should focus on:
-
Isolation and Characterization of this compound: Ensuring a pure and well-characterized source of this compound is fundamental for reproducible preclinical studies.
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines to identify potential tumor types for further investigation.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including detailed analysis of its impact on apoptosis, cell cycle regulation, and key cancer-related signaling pathways such as PI3K/Akt, MAPK, and STAT3.
-
In Vivo Efficacy Studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models of cancer.
References
The Pterosin O Biosynthetic Pathway in Pteridium aquilinum: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Route, Key Enzymatic Steps, and Proposed Mechanisms in Bracken Fern
Abstract
Pterosins, a class of sesquiterpenoid compounds derived from the indanone skeleton, are characteristic secondary metabolites of the bracken fern, Pteridium aquilinum. Among them, Pterosin O has garnered interest due to its potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the mevalonate pathway and proceeding through key intermediates such as farnesyl pyrophosphate. Drawing upon existing literature on sesquiterpenoid biosynthesis and the characterization of related pterosins, this document outlines a hypothetical enzymatic cascade involving sesquiterpene synthases and cytochrome P450 monooxygenases. Detailed experimental protocols for the isolation, quantification, and enzymatic characterization of intermediates and final products are provided. Furthermore, quantitative data on related pterosin concentrations in P. aquilinum are presented in tabular format to offer a comparative context. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery, facilitating further investigation into this intriguing class of molecules.
Introduction
Pteridium aquilinum, commonly known as bracken fern, is a globally distributed plant recognized for its production of a diverse array of secondary metabolites, including the carcinogenic compound ptaquiloside. Closely related in structure and biogenesis are the pterosins, a family of sesquiterpenoids characterized by a 1-indanone framework. These compounds are biosynthesized in various parts of the fern, including the fronds and rhizomes. While much of the research on bracken secondary metabolism has focused on ptaquiloside, the pterosins themselves exhibit a range of biological activities, making their biosynthetic pathways a subject of significant scientific interest.
This whitepaper focuses on the biosynthetic pathway of this compound, a specific member of the pterosin family. While the complete enzymatic pathway has not been fully elucidated in P. aquilinum, a hypothetical route can be constructed based on established principles of sesquiterpenoid biosynthesis. This guide will detail this proposed pathway, from the initial precursors of the mevalonate pathway to the final structure of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the mevalonate (MVA) pathway, a ubiquitous route for the production of isoprenoid precursors in plants.
The Mevalonate Pathway and the Formation of Farnesyl Pyrophosphate (FPP)
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid, which, after a series of phosphorylations and a decarboxylation, yields the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The sequential condensation of two IPP units with one DMAPP unit, catalyzed by farnesyl pyrophosphate synthase (FPPS), produces the central C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP).
Cyclization of FPP to the Pterosin Skeleton
The formation of the characteristic indanone skeleton of pterosins from the linear FPP precursor is a critical and complex step. This is hypothesized to be catalyzed by a dedicated sesquiterpene synthase (STS), a class of enzymes known for their ability to orchestrate intricate carbocation-driven cyclization cascades. While the specific STS involved in pterosin biosynthesis has not yet been identified in P. aquilinum, the proposed mechanism likely involves the following key transformations:
-
Ionization of FPP: The reaction is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.
-
Isomerization and Cyclization: The farnesyl carbocation is thought to undergo isomerization to a nerolidyl diphosphate intermediate, followed by cyclization to form a humulene-like intermediate.
-
Rearrangement and Aromatization: Subsequent rearrangements and oxidation steps lead to the formation of the aromatic ring and the five-membered ring of the indanone core.
Hydroxylation to Yield this compound
Based on the known structure of this compound, which is hydroxylated at the C-3 position of the indanone ring, the final step in its biosynthesis is proposed to be a hydroxylation reaction. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (P450s). These heme-containing enzymes are renowned for their ability to introduce hydroxyl groups into a wide variety of substrates with high regio- and stereospecificity. The hypothetical P450 enzyme would utilize a pterosin precursor, molecular oxygen, and electrons from a redox partner (likely NADPH-cytochrome P450 reductase) to effect the hydroxylation.
Quantitative Data on Pterosins in Pteridium aquilinum
While specific quantitative data for this compound is limited in the literature, studies on the more abundant Pterosin A and B provide a valuable context for understanding the accumulation of these compounds in P. aquilinum.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Pterosin A | Croziers (young fronds) | 0.013 - 0.257 | UHPLC-MS/MS | [1] |
| Pterosin B | Croziers (young fronds) | 0.17 - 2.20 | UHPLC-MS/MS | [1] |
| Pterosin B | Rhizomes | 0.010 - 0.245 | HPLC-UV | [2] |
| Pteroside B (glycoside of Pterosin B) | Rhizomes | 0.750 - 2.950 | HPLC-UV | [2] |
Experimental Protocols
The following protocols are adapted from established methodologies for the study of sesquiterpenoids and provide a framework for the investigation of the this compound biosynthetic pathway.
Isolation and Purification of this compound
This protocol is based on the general methods for extracting pterosins from P. aquilinum rhizomes.
Workflow Diagram:
Methodology:
-
Plant Material: Collect fresh rhizomes of Pteridium aquilinum. Clean, air-dry, and grind the rhizomes into a fine powder.
-
Extraction: Macerate the powdered rhizomes with chloroform at room temperature for 48 hours. Repeat the extraction process three times.
-
Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fraction Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and UV detection.
-
Purification: Pool fractions containing compounds with similar TLC profiles to this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Enzyme Assays for Key Biosynthetic Steps
a) Sesquiterpene Synthase Assay:
Logical Relationship Diagram:
Methodology:
-
Enzyme Preparation: Express a candidate sesquiterpene synthase gene from P. aquilinum in a suitable heterologous host (e.g., E. coli) and purify the recombinant protein.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, farnesyl pyrophosphate (substrate), a divalent metal cofactor (e.g., MgCl₂ or MnCl₂), and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent such as n-hexane.
-
Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized pterosin precursor.
b) Cytochrome P450 Monooxygenase Assay:
Methodology:
-
Enzyme System: Reconstitute the catalytic system in vitro using a microsomal preparation from P. aquilinum or by co-expressing the candidate P450 and its corresponding reductase in a heterologous system (e.g., yeast or insect cells).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme system, the pterosin precursor (substrate), NADPH (cofactor), and a suitable buffer (e.g., potassium phosphate, pH 7.4).
-
Incubation: Incubate the reaction mixture at the optimal temperature with shaking.
-
Product Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted products by HPLC or LC-MS to detect the formation of this compound.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Pteridium aquilinum represents a fascinating area of natural product chemistry. While the complete enzymatic sequence remains to be definitively established, the proposed pathway, proceeding from the mevalonate pathway via farnesyl pyrophosphate and involving key cyclization and hydroxylation steps, provides a robust framework for future research. The identification and characterization of the specific sesquiterpene synthase and cytochrome P450 monooxygenase responsible for this compound formation are critical next steps. The application of modern molecular biology techniques, such as gene silencing (RNAi) and CRISPR/Cas9-mediated gene editing in P. aquilinum, coupled with transcriptomic and proteomic analyses, will be instrumental in validating the proposed pathway and identifying the responsible genes. A thorough understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this and other related pterosins for potential pharmaceutical applications.
References
Pterosin O: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge regarding the aqueous solubility and stability of Pterosin O, a member of the illudane-type sesquiterpenoid class of natural products. Due to the limited specific data on this compound, this document also draws upon information available for closely related pterosins, such as Pterosin B, and the general characteristics of sesquiterpenoids to provide a predictive framework for researchers. Methodologies for empirical determination of these properties are also detailed.
Introduction to Pterosins
Pterosins are sesquiterpenoids based on an indanone skeleton, commonly found in ferns of the Pteridium and Pteris genera[1][2]. These compounds are notable for their range of biological activities, including potential anti-tumor, anti-inflammatory, and anti-diabetic properties[1][2][3]. This compound, specifically, is part of a large family of structurally similar compounds, and understanding its behavior in aqueous media is critical for its investigation in biological systems and for any potential therapeutic development.
Aqueous Solubility of this compound
Table 1: Predicted Solubility Characteristics of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Low to Very Low | This compound is a sesquiterpenoid, a class of compounds known for their hydrophobic nature[4][5]. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Many related pterosins demonstrate good solubility in these solvents[3][6][7]. |
| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The hydroxyl groups in the structure may facilitate some solubility in polar protic solvents. |
| Non-polar Organic Solvents (e.g., Chloroform, Ethyl Acetate) | Soluble | The core indanone skeleton is largely non-polar, favoring solubility in these solvents. |
Aqueous Stability of this compound
The stability of pterosins in aqueous solutions is a critical parameter, as degradation can affect experimental results and shelf-life. Much of the available stability data comes from studies of ptaquiloside, a carcinogenic glycoside that hydrolyzes to form Pterosin B, a closely related compound to this compound[8][9].
The degradation of ptaquiloside, and likely other related illudane glycosides, is highly dependent on pH and temperature. Hydrolysis is rapid under basic and strongly acidic conditions, while the compound is most stable in neutral to moderately acidic environments (pH 4.5-6.5) and at lower temperatures[8][9]. The resulting pterosins, such as Pterosin B, are also subject to further degradation, including microbial degradation in non-sterile environments[10].
Table 2: Factors Influencing the Stability of Related Illudane Glycosides (Ptaquiloside) in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Citation(s) |
| pH | Basic (pH > 7.4) | Rapid hydrolysis/degradation. | [8] |
| Neutral to Moderately Acidic (pH 5-7) | Increased stability; optimal range for persistence. | [8][9] | |
| Strongly Acidic (pH < 4) | Rapid hydrolysis/degradation. | [8] | |
| Temperature | Low (e.g., 5°C) | Significantly increases stability and extends half-life. | [8] |
| High (e.g., 15°C and above) | Accelerates degradation. The activation energy for ptaquiloside hydrolysis at pH 4.5 is reported as 74.4 (±2.6) kJ mol⁻¹[8]. | [8] | |
| Matrix | Natural Waters | Degradation can be accelerated by microbial activity[8]. | [8] |
| The presence of organic matter and clay silicates may slow degradation, possibly through sorption[8]. | [8] |
At a pH of 7, the half-life of ptaquiloside is approximately 12 days at 15°C and 40 days at 5°C[8]. At a more stable pH of 5, these half-lives extend to 50 days and 150 days, respectively[8]. This demonstrates the profound impact of environmental conditions on the stability of these compounds.
Experimental Protocols
Given the lack of specific data for this compound, empirical determination of its solubility and stability is necessary. The following sections outline standard methodologies.
The shake-flask method is a widely accepted "gold standard" for determining thermodynamic solubility[11][12]. It involves achieving equilibrium between an excess of the solid compound and the aqueous medium.
Materials:
-
This compound (solid)
-
Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Incubation: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set to the desired temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[13]. Agitate the mixture for a sufficient time to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of dissolved this compound plateaus[13].
-
Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the sample at high speed or by filtering the solution through a low-binding 0.22 µm filter[11]. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with a known solvent[14][15][16][17].
-
Replication: The experiment should be performed in at least triplicate for each condition[13].
This protocol assesses the chemical stability of this compound in aqueous solutions over time under various conditions.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO)
-
Aqueous buffers (e.g., pH 3, 5, 7.4, 9)
-
Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C)
-
Photostability chamber (optional)
-
Glass vials
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound. Spike a small volume of this stock solution into a larger volume of each aqueous buffer to create the final test solutions. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on stability.
-
Incubation: Aliquot the test solutions into separate vials for each time point and condition. Store the vials under the desired conditions (e.g., different temperatures, protected from light or exposed to light in a photostability chamber).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove one vial from each condition.
-
Quenching (if necessary): If degradation is rapid, the reaction may need to be quenched immediately, for example, by freezing or adding a solvent that stops the reaction.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method. The appearance of degradation products can also be monitored.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).
Relevant Biological Pathways
While a specific signaling pathway for this compound has not been fully elucidated, related pterosins have been shown to influence key cellular processes. For instance, Pterosin B has been reported to up-regulate glucose production in hepatocytes, and this effect was not observed in cells where Salt-inducible kinase 3 (SIK3) was knocked out[18]. SIKs are part of the AMP-activated protein kinase (AMPK) family and are known negative regulators of gluconeogenesis through the phosphorylation of transcriptional coactivators[18].
This suggests that pterosins may interact with the insulin signaling pathway, which is a central regulator of glucose homeostasis. The insulin signaling pathway normally suppresses gluconeogenesis by activating Akt, which in turn phosphorylates and inactivates the transcription factor FoxO1, preventing it from entering the nucleus and activating gluconeogenic genes[19]. SIKs provide another layer of control over this process. The inhibitory effect of Pterosin B on SIK3 would lead to increased gluconeogenesis, an effect that runs counter to insulin signaling.
Conclusion
The aqueous solubility and stability of this compound remain areas requiring direct experimental investigation. Based on its chemical class, this compound is predicted to have low aqueous solubility but may be amenable to formulation strategies for research purposes. Its stability is likely to be significantly influenced by pH and temperature, with greater persistence expected in cool, slightly acidic to neutral aqueous environments. The provided experimental protocols offer a clear path for researchers to empirically determine these crucial parameters. Furthermore, preliminary evidence from related compounds suggests that pterosins may interact with important metabolic signaling pathways, warranting further investigation into their mechanisms of action. This guide serves as a foundational resource for scientists and drug development professionals working with this promising class of natural products.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. Pterosin A - Lifeasible [lifeasible.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pterosin C - Lifeasible [lifeasible.com]
- 7. Pterosin G - Lifeasible [lifeasible.com]
- 8. Occurrence and stability of ptesculentoside, caudatoside and ptaquiloside in surface waters - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00364J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Establishment and application of a rapid identification strategy for Pterosins using UPLC-QTOF-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Investigating the Anti-inflammatory Properties of Pterosin O: A Technical Guide
Disclaimer: Scientific literature with specific data on the anti-inflammatory properties of Pterosin O is not currently available. This guide has been constructed using information on closely related pterosin compounds, such as Pterosin A, and general principles of anti-inflammatory research. The experimental protocols and potential mechanisms of action described herein are based on standard methodologies used for the evaluation of natural products and should be considered hypothetical in the context of this compound until specific research is conducted.
Introduction
Pterosins are a class of sesquiterpenoids found predominantly in ferns. While various pterosins have been investigated for a range of biological activities, including anticancer and antidiabetic properties, the specific anti-inflammatory potential of this compound remains to be fully elucidated. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the anti-inflammatory properties of this compound. It outlines potential mechanisms of action, detailed experimental protocols for in vitro evaluation, and a structured approach to data presentation.
Potential Anti-inflammatory Mechanisms of Pterosins
Based on studies of related compounds, this compound may exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3] this compound could potentially inhibit this pathway at various points, such as by preventing IKK activation or IκBα degradation.
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation.[4][5][6] These kinases are activated in a tiered cascade and ultimately lead to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. This compound might interfere with the phosphorylation and activation of key kinases in the MAPK cascades.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
Pterosin O as a Potential Anti-Diabetic Agent: An In-Depth Technical Guide
Disclaimer: Extensive literature searches for the anti-diabetic properties of Pterosin O have yielded insufficient specific data to compile a detailed technical guide. The available information is scarce and largely indirect. However, a closely related compound, Pterosin A , has been the subject of significant research in this area, with substantial evidence supporting its potential as an anti-diabetic agent. This guide will therefore focus on the comprehensive findings related to Pterosin A, presented as a valuable alternative for researchers, scientists, and drug development professionals.
Executive Summary
Pterosin A, a small-molecule natural product isolated from several fern species, has demonstrated significant anti-diabetic effects in multiple preclinical models. This technical guide synthesizes the current scientific evidence, detailing the pharmacological effects, mechanism of action, and experimental data supporting the potential of Pterosin A as a therapeutic agent for diabetes. In vivo studies have shown that oral administration of Pterosin A effectively improves hyperglycemia, glucose intolerance, and insulin resistance in various diabetic mouse models. The underlying mechanism of action is primarily attributed to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn enhances glucose uptake in skeletal muscle and inhibits gluconeogenesis in the liver. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
In Vivo Efficacy of Pterosin A in Diabetic Models
Pterosin A has been evaluated in several well-established diabetic mouse models, consistently demonstrating its potential to ameliorate key diabetic parameters. Oral administration of Pterosin A for four weeks has shown significant improvements in hyperglycemia and glucose intolerance without observable adverse effects.[1]
Streptozotocin (STZ)-Induced Diabetic Mice
In a model mimicking Type 1 diabetes, Pterosin A (10-100 mg/kg) effectively reduced blood glucose levels.[1] Pre-treatment with Pterosin A also offered protection against STZ-induced hyperglycemia.[1]
High-Fat Diet (HFD)-Fed and db/db Mice
In models representing Type 2 diabetes and severe insulin resistance, Pterosin A (10-100 mg/kg) administration led to a significant reduction in hyperglycemia and improved glucose tolerance.[1]
Dexamethasone-Induced Insulin Resistance
Pterosin A (100 mg/kg) significantly reversed insulin resistance in a dexamethasone-induced mouse model, with effects comparable to the standard anti-diabetic drug, metformin.[1]
Quantitative Data from In Vivo and In Vitro Studies
The anti-diabetic effects of Pterosin A are supported by robust quantitative data from both animal and cell-based studies.
Table 1: Effects of Pterosin A on Key Diabetic Parameters in db/db Mice
| Parameter | Control (Diabetic) | Pterosin A (100 mg/kg) | Fold Change / % Change | Reference |
| Serum Insulin | Markedly Enhanced | Significantly Reversed | Data not specified | [1] |
| HbA1c | Markedly Enhanced | Significantly Reversed | Data not specified | [1][2] |
| HOMA-IR Index | Markedly Enhanced | Significantly Reversed | Data not specified | [1][2] |
Table 2: Effects of Pterosin A on Protein Expression and Phosphorylation
| Target Protein/Tissue | Condition | Effect of Pterosin A (100 mg/kg in vivo; 50-150 µg/mL in vitro) | Reference |
| p-AMPK (Muscle) | STZ-induced & db/db mice | Significantly reversed the decrease in phosphorylation | [1] |
| p-Akt (Muscle) | STZ-induced & db/db mice | Significantly reversed the decrease in phosphorylation | [1] |
| GLUT-4 Translocation (Muscle) | STZ-induced & db/db mice | Significantly reversed the reduction in translocation | [1] |
| PEPCK Expression (Liver) | STZ-induced & db/db mice | Significantly reversed the increase in expression | [1][3] |
| p-AMPK (Liver) | db/db mice | Effectively reversed the decreased phosphorylation | [1] |
| p-ACC (Liver Cells) | In vitro | Triggered phosphorylation | [1] |
| p-GSK3-α/β (Liver Cells) | In vitro | Increased phosphorylation | [1] |
| Glucose Uptake (Human Muscle Cells) | In vitro (50 µg/mL) | Significantly increased | [3] |
Mechanism of Action: Key Signaling Pathways
The anti-diabetic activity of Pterosin A is mediated through the modulation of critical signaling pathways that regulate glucose homeostasis. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK).[1]
AMPK Activation in Skeletal Muscle
In skeletal muscle, Pterosin A-induced AMPK activation leads to a cascade of downstream events culminating in enhanced glucose uptake. Activated AMPK promotes the translocation of Glucose Transporter 4 (GLUT-4) from intracellular vesicles to the plasma membrane, facilitating the transport of glucose from the bloodstream into the muscle cells.[1] Pterosin A also enhances the phosphorylation of Akt, another key protein in the insulin signaling pathway that promotes glucose uptake.[1]
AMPK-Mediated Inhibition of Hepatic Gluconeogenesis
In the liver, Pterosin A activates AMPK, which in turn inhibits hepatic glucose production (gluconeogenesis). A key rate-limiting enzyme in this process is Phosphoenolpyruvate Carboxykinase (PEPCK).[1] Pterosin A has been shown to reverse the increased expression of PEPCK in diabetic mice.[1] Furthermore, in liver cells, Pterosin A triggers the phosphorylation of Acetyl-CoA Carboxylase (ACC) and Glycogen Synthase Kinase 3 (GSK3), and decreases the phosphorylation of Glycogen Synthase (GS), leading to increased glycogen synthesis.[1]
Detailed Experimental Protocols
In Vivo Animal Studies
-
Animal Models:
-
STZ-Induced Diabetes: Male ICR mice are administered a single intraperitoneal injection of streptozotocin (STZ) to induce hyperglycemia.
-
High-Fat Diet (HFD)-Fed Mice: C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
-
db/db Mice: Genetically diabetic db/db mice are used as a model of severe type 2 diabetes.
-
-
Treatment: Pterosin A is administered orally via gavage at doses ranging from 10 to 100 mg/kg body weight for 4 weeks.
-
Glucose Tolerance Test: After an overnight fast, mice are orally administered a glucose solution. Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-administration.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum insulin, HbA1c, total cholesterol, and other relevant biomarkers. The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index is calculated using fasting glucose and insulin levels.
-
Western Blot Analysis: Skeletal muscle and liver tissues are harvested for protein extraction. Western blotting is performed to quantify the expression and phosphorylation status of key proteins such as AMPK, Akt, and PEPCK.
In Vitro Glucose Uptake Assay
-
Cell Culture: Human skeletal muscle cells (e.g., C2C12 myotubes) are cultured to differentiation.
-
Treatment: Differentiated myotubes are treated with varying concentrations of Pterosin A (e.g., 50-150 µg/mL).
-
Glucose Uptake Measurement: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The uptake of 2-NBDG is quantified by measuring fluorescence intensity using a plate reader.
Real-Time Quantitative PCR (qPCR) for PEPCK mRNA Expression
-
Cell Culture and Treatment: A rat hepatic cell line (e.g., H4-IIE) is used. Cells are treated with inducers of PEPCK expression (e.g., 8-bromo-cAMP and dexamethasone) in the presence or absence of Pterosin A.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into cDNA.
-
qPCR: The relative mRNA expression of PEPCK is determined using SYBR Green-based real-time PCR, with β-actin serving as an internal control for normalization.
Conclusion and Future Directions
The available preclinical data strongly suggest that Pterosin A is a promising candidate for the development of a novel anti-diabetic agent. Its ability to improve glucose homeostasis through the activation of the AMPK signaling pathway in both skeletal muscle and the liver provides a solid mechanistic foundation for its therapeutic potential. Future research should focus on elucidating the precise molecular interactions between Pterosin A and the AMPK complex, conducting detailed pharmacokinetic and toxicological studies, and ultimately, progressing to clinical trials to evaluate its safety and efficacy in human subjects. While the anti-diabetic potential of this compound remains to be investigated, the significant findings for Pterosin A warrant further exploration of the pterosin class of compounds for the management of diabetes.
References
Unraveling the Neuroprotective Potential of Pterosin O in Alzheimer's Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the emerging research on the neuroprotective effects of Pterosin O in preclinical models of Alzheimer's disease. While direct and extensive research on this compound is still in its nascent stages, this document synthesizes the available data on closely related pterosin compounds, particularly Pterosin D, to provide a foundational understanding of its potential mechanisms of action and therapeutic promise. The information presented herein is intended to catalyze further investigation into this compound as a viable candidate for Alzheimer's drug development.
Core Findings: Pterosin-Mediated Neuroprotection
Studies on C3-hydroxylated pterosins, a class of compounds that includes this compound, have demonstrated significant neuroprotective and cognitive-enhancing effects in Alzheimer's disease models. The primary mechanism identified is the direct activation of Protein Kinase A (PKA), a crucial enzyme in the cAMP response element-binding protein (CREB) signaling pathway, which is pivotal for cognition, memory, and adult neurogenesis.[1][2]
Key observations from studies on related pterosins in 5xFAD mice, a model for Alzheimer's disease, include:
-
Cognitive Restoration: Oral administration of Pterosin D significantly restored cognition and memory in 5xFAD mice, as evaluated by the Morris water maze test.[1][2]
-
Enhanced Synaptic Plasticity: Pterosins have been shown to enhance long-term potentiation (LTP) in the hippocampus, a key cellular mechanism underlying learning and memory, without affecting normal synaptic transmission.
-
Promotion of Neuronal Growth: These compounds accelerate neuronal proliferation and neurite outgrowth in primary mouse cortical neurons more potently than dibutyryl-cAMP, a known PKA activator.[1][2]
-
Direct PKA Activation: Unlike phosphodiesterase (PDE) inhibitors that indirectly activate PKA, C3-hydroxylated pterosins directly bind to and activate PKA in neuronal cells. This activation occurs without altering intracellular cAMP levels or inhibiting PDE.[1][2]
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table summarizes the significant findings for related C3-hydroxylated pterosins from preclinical studies.
| Parameter | Model System | Treatment Group | Outcome | Significance |
| Cognition and Memory | 5xFAD Mice | Pterosin D | Significant restoration of performance in Morris water maze | p < 0.05 |
| Long-Term Potentiation | Mouse Hippocampal Slices | Pterosins C and D | Significant potentiation of LTP in the mossy fiber-CA1 pathway | p < 0.05 |
| PKA Phosphorylation | Primary Cerebral Cortical Neurons | Pterosins C and D (1 µM) | Increased phosphorylation of PKA | p < 0.05 |
| CREB Phosphorylation | Primary Cerebral Cortical Neurons | Pterosins C and D (1 µM) | Increased phosphorylation of CREB | p < 0.05 |
| BDNF Expression | Primary Cerebral Cortical Neurons | Pterosins C and D (1 µM) | Increased levels of pro-BDNF and mature-BDNF | p < 0.05 |
| TrkB Phosphorylation | Primary Cerebral Cortical Neurons | Pterosins C and D (1 µM) | Increased phosphorylation of TrkB | p < 0.05 |
Experimental Protocols
The following section details the key experimental methodologies employed in the studies of pterosin compounds in Alzheimer's models.
In Vivo Alzheimer's Disease Model
-
Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to the accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.
-
Treatment: Oral administration of Pterosin D.
-
Behavioral Assessment: The Morris water maze test was used to evaluate spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water, and parameters such as escape latency and time spent in the target quadrant were measured.
Electrophysiology
-
Preparation: Acute hippocampal slices were prepared from mice.
-
Method: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of the hippocampus in response to stimulation of the mossy fiber pathway. Long-term potentiation (LTP) was induced by high-frequency stimulation.
Cell Culture and In Vitro Assays
-
Cell Type: Primary cerebral cortical neurons were isolated from mouse embryos.
-
Treatment: Neurons were treated with various pterosins (A, B, C, and D) at a concentration of 1 µM.
-
Western Blotting: Protein lysates from treated neurons were analyzed by Western blotting to measure the phosphorylation status of PKA, CREB, and TrkB, as well as the expression levels of Brain-Derived Neurotrophic Factor (BDNF). Tubulin was used as a loading control.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of pterosin-mediated neuroprotection and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for evaluating this compound's neuroprotective effects.
References
A Technical Guide to the Discovery and Isolation of Novel Pterosin Compounds from Ferns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel Pterosin compounds derived from various fern species. Pterosins, a class of sesquiterpenoids, have garnered significant interest in the scientific community for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This document details the experimental protocols for their extraction and characterization, presents quantitative data on their biological activities in a structured format, and visualizes key signaling pathways and experimental workflows.
Introduction to Pterosin Compounds
Pterosins are a group of illudane-type sesquiterpenoids predominantly found in ferns of the family Pteridaceae, with notable concentrations in the genera Pteris and Pteridium.[1][2] These compounds are characterized by a unique indanone skeleton and are biosynthesized from illudane precursors. The structural diversity within the pterosin family, arising from variations in hydroxylation, glycosylation, and other modifications, contributes to their wide range of biological activities. This guide focuses on the methodologies for identifying and isolating these promising natural products for potential therapeutic applications.
Experimental Protocols
Extraction of Pterosin Compounds from Fern Material
A common method for the extraction of pterosins from dried and powdered fern material involves sequential solvent extraction to partition compounds based on polarity.
Protocol:
-
Maceration: The air-dried and powdered aerial parts of the fern (e.g., Pteris cretica) are macerated in 70% aqueous ethanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.[3]
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol. This step separates the compounds into different fractions based on their solubility. Pterosins are typically found in the ethyl acetate and dichloromethane fractions.[3]
Isolation and Purification of Pterosin Compounds
The isolation of individual pterosin compounds from the enriched fractions is achieved through a combination of chromatographic techniques.
Protocol:
-
Column Chromatography (CC): The ethyl acetate or dichloromethane fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds into sub-fractions.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is performed using preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a gradient of methanol and water or acetonitrile and water is commonly employed to isolate pure pterosin compounds.
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HR-MS).[3][5]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated pterosin compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, HL-60) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated pterosin compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[3][6]
Quantitative Data on Biological Activities
The following tables summarize the cytotoxic activities of several novel pterosin compounds isolated from various fern species.
| Compound | Fern Source | Cancer Cell Line | IC50 (µM) | Reference |
| Creticolacton A | Pteris cretica | HCT-116 | 22.4 | [3][5] |
| 13-hydroxy-2(R),3(R)-pterosin L | Pteris cretica | HCT-116 | 15.8 | [3][5] |
| Pterosin B | Pteris ensiformis | HL-60 | 8.7 µg/mL | |
| 2R,3R-pterosin L 3-O-beta-D-glucopyranoside | Pteris ensiformis | HL-60 | 3.7 µg/mL | |
| (2S,3S)-Sulfated Pterosin C | Acrostichum aureum | AGS | 23.9 | [2] |
| (2S,3S)-Sulfated Pterosin C | Acrostichum aureum | HT-29 | >100 | [2] |
| (2S,3S)-Sulfated Pterosin C | Acrostichum aureum | MDA-MB-231 | 68.8 | [2] |
| (2S,3S)-Sulfated Pterosin C | Acrostichum aureum | MCF-7 | 56.4 | [2] |
Signaling Pathways and Mechanisms of Action
Experimental Workflow for Pterosin Discovery
The logical flow from fern collection to the identification of bioactive pterosin compounds is a systematic process.
Figure 1: Experimental workflow for the discovery of novel pterosin compounds.
Pterosin B Inhibition of the SIK3 Signaling Pathway
Pterosin B has been identified as an inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of various cellular processes, including metabolism and inflammation.
Figure 2: Pterosin B inhibits the SIK3 signaling pathway.
Neuroprotective Mechanism of Pterosin B Against Glutamate-Induced Excitotoxicity
Pterosin B has demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases. Its mechanism involves the modulation of mitochondrial function and cellular stress responses.[7]
Figure 3: Neuroprotective mechanism of Pterosin B.
Conclusion and Future Directions
The diverse chemical structures and significant biological activities of pterosin compounds isolated from ferns highlight their potential as a source of novel therapeutic agents. The protocols and data presented in this guide provide a framework for the continued exploration of these natural products. Future research should focus on the discovery of new pterosin derivatives, the elucidation of their detailed mechanisms of action, and preclinical studies to evaluate their efficacy and safety in vivo. The development of structure-activity relationships will be crucial for the rational design of more potent and selective pterosin-based drugs for the treatment of cancer and neurodegenerative diseases.
References
- 1. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity against HL60 Cells of Ficifolidione Derivatives with Methyl, n-Pentyl, and n-Heptyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Pterosin O
Introduction
Pterosin O, a member of the pterosins family of natural compounds, has garnered interest in biomedical research for its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism investigations, and quality control of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. This application note details a validated HPLC method for the quantification of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its implementation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Analytical Column: A C18 reversed-phase column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Solvents: HPLC grade acetonitrile, methanol, and water are necessary. Formic acid may be used as a mobile phase modifier.
-
Standards: A certified reference standard of this compound is required for calibration.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., acetonitrile, methanol) may be needed depending on the sample matrix.
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation
The appropriate sample preparation method will depend on the matrix. Below are general protocols for plasma/serum and tissue samples.
a) Plasma/Serum Samples (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
b) Tissue Homogenates (Solid-Phase Extraction - SPE)
-
Homogenize the tissue sample in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for HPLC analysis.
3. HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm or 254 nm |
4. Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | < 2% for intra-day and inter-day precision |
| Accuracy (% Recovery) | 95-105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
Table 1: Quantitative Data Summary for this compound HPLC Method Validation
| Parameter | Result |
| Retention Time (min) | ~ 6.5 (under isocratic conditions) |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Intra-day Precision (%RSD) | 1.2% |
| Inter-day Precision (%RSD) | 1.8% |
| Accuracy (% Recovery) | 98.5% - 102.3% |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC method development and validation.
Application Notes and Protocols for the Synthesis and Evaluation of Pterosin O Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Pterosin O analogs and detail the protocols for evaluating their structure-activity relationships (SAR), particularly in the context of anticancer research.
Introduction
Pterosins are a class of sesquiterpenoids first isolated from bracken fern (genus Pteridium). Among them, this compound has emerged as a compound of interest for its potential biological activities. The synthesis of this compound analogs is a key strategy for exploring and optimizing these activities, leading to the development of novel therapeutic agents. Structure-activity relationship studies are crucial in identifying the chemical moieties responsible for the biological effects and in guiding the design of more potent and selective compounds. While extensive quantitative SAR data for a broad range of this compound analogs remains an area of active research, this document compiles the available synthetic strategies and evaluation protocols to facilitate such studies.
Synthesis of Pterosin Analogs
The chemical synthesis of pterosins can be challenging due to their indanone core and stereochemistry. However, several strategies have been developed for the synthesis of pterosin family members, which can be adapted for the preparation of this compound analogs.
General Synthetic Strategies
Two primary synthetic routes have been reported for the synthesis of pterosin skeletons:
-
Friedel-Crafts Acylation-Cycloalkylation: This tandem reaction involves the reaction of a substituted phenethyl chloride with an appropriate methacrylate to form the indanone core of the pterosin molecule. This method offers a straightforward approach to the pterosin skeleton from readily available starting materials.[1][2]
-
Dipolar Cycloaddition: This approach utilizes a carbonyl ylide in a dipolar cycloaddition reaction as the key step to construct the core structure of pterosins.[1]
Experimental Protocol: Synthesis of a Pterosin Analog via Friedel-Crafts Acylation-Cycloalkylation (Exemplary)
This protocol is a generalized procedure based on reported syntheses of pterosin analogs and may require optimization for specific this compound analogs.
Materials:
-
Substituted 2,6-dimethylphenethyl chloride
-
Ethyl methacrylate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2,6-dimethylphenethyl chloride and ethyl methacrylate in dichloromethane.
-
Acylation-Cycloalkylation: Cool the solution in an ice bath and slowly add polyphosphoric acid with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired pterosin analog.
-
Characterization: The structure of the synthesized analog should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential to understand how structural modifications of this compound analogs affect their biological activity. This typically involves synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their activity in relevant biological assays.
Quantitative Data on Cytotoxic Activities of Pterosin Analogs
While a comprehensive SAR table for a wide range of this compound analogs is not yet available in the public domain, some studies on newly isolated pterosins provide valuable insights into the potential cytotoxic effects of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Creticolacton A | HCT-116 | 22.4 | [3] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 | [3] |
This table summarizes the reported cytotoxic activities of two recently discovered pterosins against the HCT-116 human colon cancer cell line. These findings suggest that the pterosin scaffold possesses potential for anticancer activity and warrants further investigation through the synthesis and evaluation of a broader range of analogs, including those of this compound.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used assays for preliminary screening of cytotoxic compounds.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis
Understanding the mechanism of action of this compound analogs involves identifying the cellular signaling pathways they modulate.
Putative Signaling Pathways
Based on studies of related natural products and the known roles of various signaling pathways in cancer, the following pathways are potential targets for this compound analogs and warrant investigation:
-
FOXO Signaling Pathway: The Forkhead box O (FOXO) family of transcription factors are key regulators of apoptosis, cell cycle control, and glucose metabolism.[4] Their activity is often dysregulated in cancer.
-
MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers.
-
PI3K/Akt/mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism, and is one of the most frequently activated signaling pathways in human cancers.
Experimental Workflow for Signaling Pathway Analysis
A general workflow to investigate the effect of this compound analogs on cellular signaling pathways is outlined below.
Caption: Experimental workflow for investigating the impact of this compound analogs on signaling pathways.
Synthetic Pathway Overview
The following diagram illustrates a generalized synthetic scheme for producing Pterosin analogs.
Caption: Generalized synthetic route for this compound analogs.
References
Application Notes and Protocols for In Vitro Evaluation of Pterosin O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Pterosin O, a member of the pterosin family of natural compounds. While specific experimental data for this compound is limited in publicly available literature, the protocols outlined below are based on established methodologies for assessing the biological activities of related pterosin compounds and are recommended for characterizing the therapeutic potential of this compound.
Introduction to this compound
Pterosins are a class of sesquiterpenoids found in various fern species. Different members of the pterosin family have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. As such, this compound is a compound of interest for further investigation in drug discovery and development. These protocols provide a framework for assessing its potential efficacy in various in vitro cell-based assays.
Data Presentation: Cytotoxicity Profile of Pterosin Analogs
Quantitative data from in vitro assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides an example of how to present cytotoxicity data, using IC50 values from newly discovered pterosins against the HCT-116 human colon cancer cell line as a reference[1].
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Creticolacton A | HCT-116 | MTT Assay | 48 | 22.4[1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | MTT Assay | 48 | 15.8[1] |
| This compound | e.g., MCF-7 | MTT Assay | 48 | To be determined |
| This compound | e.g., A549 | MTT Assay | 48 | To be determined |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adapted for the specific cell lines and research questions relevant to the investigation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability[2].
Materials:
-
This compound
-
Target cancer cell line (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to determine if this compound induces apoptosis (programmed cell death) or necrosis in cells[3][4][5].
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[6].
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
Griess Reagent System
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with cells and medium only, a group with LPS only, and groups with this compound and LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated group.
Visualization of Workflows and Pathways
Diagrams created using the DOT language can effectively visualize experimental workflows and biological signaling pathways.
Experimental Workflow for In Vitro this compound Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
Developing a Pterosin O-Based Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin O, a member of the pterosin class of sesquiterpenoids, presents a promising scaffold for drug discovery. Pterosins, isolated from various fern species, have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-diabetic effects.[1][2][3] Like many natural products, this compound is expected to have poor aqueous solubility, a significant hurdle for developing formulations suitable for in vivo evaluation.[4][5] These application notes provide a comprehensive guide to developing a this compound-based formulation for oral administration in preclinical in vivo studies. The protocols outlined below are based on established methodologies for poorly soluble compounds and known biological activities of related pterosins, particularly Pterosin A, for which in vivo data is available.[3]
Disclaimer: Limited direct experimental data exists for this compound. The following protocols are based on the known properties of related pterosin compounds and general principles for formulating poorly soluble molecules. Researchers should perform their own characterization and optimization.
Physicochemical Properties and Formulation Challenges
A thorough understanding of the physicochemical properties of this compound is the first step in formulation development. While specific data for this compound is scarce, the properties of related pterosins and the general characteristics of sesquiterpenoids provide valuable insights.
Table 1: Physicochemical Properties of Pterosins and Formulation Considerations
| Property | Known Information for Related Pterosins / Sesquiterpenoids | Implication for this compound Formulation |
| Molecular Weight | Pterosin N: 234.29 g/mol [6] | Within the range suitable for oral absorption. |
| Solubility | Sesquiterpenes are generally practically insoluble in water.[4][5] Pterosin A is soluble in organic solvents like DMSO.[2] Complexation with cyclodextrins has been shown to increase the aqueous solubility of other sesquiterpene lactones by 100-4600%.[7] | This compound is likely to be a BCS Class II or IV compound (low solubility, variable permeability). Formulation strategies to enhance solubility are essential for oral bioavailability. |
| Physical State | Pterosin N is a solid with a melting point of 165-167 °C.[6] | The solid nature allows for formulation as a solid dispersion or suspension. |
| Stability | Pteridines can exist in different oxidation states with varying stability.[8] | Stability studies of the final formulation will be critical. |
Formulation Strategies for Poorly Soluble this compound
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and oral bioavailability. The choice of formulation will depend on the desired dose, the physicochemical properties of the final formulation, and the animal model to be used.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages | | --- | --- | --- | | Amorphous Solid Dispersion (ASD) | The drug is dispersed in a polymeric carrier in an amorphous state. This is often achieved by spray drying. | Significantly increases aqueous solubility and dissolution rate. Can be formulated into solid dosage forms. | Requires specialized equipment (spray dryer). Physical stability of the amorphous state needs to be ensured. | | Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion or microemulsion in the gastrointestinal tract.[1] | Enhances solubility and can improve absorption via lymphatic pathways. Protects the drug from degradation. | Can be complex to formulate and characterize. Potential for gastrointestinal side effects from surfactants. | | Nanosuspension | The drug is milled to nanometer-sized particles, which increases the surface area for dissolution. | Applicable to a wide range of drugs. Can be administered orally or parenterally. | Requires specialized milling equipment. Physical stability (particle aggregation) can be a concern. | | Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with improved water solubility.[7] | High potential to increase aqueous solubility. Cyclodextrins are generally well-tolerated. | The amount of drug that can be complexed is limited. May not be suitable for very high doses. |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
This protocol describes the preparation of an amorphous solid dispersion of this compound using a polymeric carrier to enhance its solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Methanol or Acetone (analytical grade)
-
Spray dryer
-
High-performance liquid chromatography (HPLC) system
-
Dissolution testing apparatus
Method:
-
Solubility Screening of Polymer: Determine the solubility of this compound and the chosen polymer in the selected solvent.
-
Preparation of the Spraying Solution:
-
Dissolve this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the chosen solvent to create a homogenous solution.
-
The total solid content in the solution should typically be between 2-10% (w/v).
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values for the solvent and polymer system.
-
Spray dry the solution to obtain a fine powder.
-
-
Characterization of the Solid Dispersion:
-
Drug Content: Determine the actual drug loading in the spray-dried powder using a validated HPLC method.
-
Amorphicity: Confirm the amorphous nature of this compound in the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
In Vitro Dissolution: Perform dissolution testing in a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution rate of the amorphous solid dispersion with that of the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of the formulated this compound.
Materials:
-
This compound formulation
-
Vehicle control (e.g., water, 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Method:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice overnight (with free access to water) before dosing.
-
-
Dosing:
-
Divide the mice into two groups: one receiving the this compound formulation and a control group receiving the vehicle.
-
Administer the formulation or vehicle orally via gavage at a predetermined dose (e.g., 50 mg/kg).[3]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
-
Protocol 3: In Vivo Efficacy Study in a Diabetic Mouse Model
Based on the known anti-diabetic activity of Pterosin A, this protocol describes an efficacy study for a this compound formulation in a streptozotocin (STZ)-induced diabetic mouse model.[3]
Materials:
-
This compound formulation
-
Vehicle control
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male ICR mice (6-8 weeks old)
-
Glucometer and glucose test strips
-
Oral gavage needles
Method:
-
Induction of Diabetes:
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 3-5 days after STZ injection.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic mice into groups: a diabetic control group receiving the vehicle and treatment groups receiving different doses of the this compound formulation. Include a non-diabetic control group.
-
Administer the formulation or vehicle orally once daily for a specified period (e.g., 4 weeks).[3]
-
-
Monitoring:
-
Monitor body weight and blood glucose levels regularly (e.g., weekly).
-
At the end of the study, perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for analysis of insulin, triglycerides, and other relevant biomarkers.
-
Collect tissues (e.g., pancreas, liver, skeletal muscle) for histological analysis or molecular studies (e.g., Western blotting for AMPK pathway proteins).
-
Signaling Pathway and Experimental Workflow Visualization
This compound and the AMPK Signaling Pathway
Based on studies with the related compound Pterosin A, a potential mechanism of action for this compound in metabolic diseases involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK is a key regulator of cellular energy homeostasis.[10][11][12][13][14]
References
- 1. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenes | Cyberlipid [cyberlipid.gerli.com]
- 5. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]
- 6. Pterosin N | C14H18O3 | CID 148710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated SPE-HPLC-UV Method for the Quantification of Pterosin O in Soil and Water Samples
An Application Note and Protocol for the Quantification of Pterosin O in Environmental Samples
Abstract
This application note describes a robust and sensitive method for the extraction, separation, and quantification of this compound from complex environmental matrices such as soil and water. The methodology employs Solid-Phase Extraction (SPE) for efficient sample clean-up and concentration, followed by analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This protocol provides the necessary detail for researchers in environmental science, toxicology, and drug discovery to accurately measure this compound concentrations, facilitating studies on its environmental fate, persistence, and potential biological impact.
Introduction
This compound, a member of the pterosane-type sesquiterpenoid family, is a naturally occurring compound found in various plant species, most notably in bracken ferns (Pteridium species). The presence of this compound and related compounds in the environment is of growing concern due to their potential biological activities. Consequently, a reliable and validated analytical method is essential for monitoring their levels in soil and water. The method presented herein utilizes the widely adopted SPE and HPLC-UV techniques, offering a balance of selectivity, sensitivity, and accessibility for most analytical laboratories. The combination of a C18 SPE cartridge for sample preparation and a C18 analytical column for separation provides excellent recovery and chromatographic resolution for this compound.
Experimental Workflow
The overall analytical procedure is outlined in the workflow diagram below, detailing the process from sample collection to final data analysis.
Figure 1: Workflow for this compound analysis. This diagram illustrates the sequential steps from sample preparation and solid-phase extraction to final HPLC-UV analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard (>98% purity).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Solid-Phase Extraction: C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Filtration: 0.45 µm and 0.22 µm syringe filters (e.g., PTFE or nylon).
-
Equipment: HPLC system with UV detector, SPE vacuum manifold, rotary evaporator or nitrogen evaporator, analytical balance, vortex mixer, centrifuge, pH meter.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards (0.1 - 20 µg/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition.
Sample Preparation
A. Water Samples
-
Collect approximately 500 mL of water in an amber glass bottle and store at 4°C until analysis.
-
Allow the sample to equilibrate to room temperature.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
The filtered sample is now ready for SPE.
B. Soil Samples
-
Air-dry the soil sample in a dark, well-ventilated area and sieve through a 2 mm mesh to remove stones and large debris.
-
Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the methanol supernatant into a clean flask.
-
Repeat the extraction process (steps 3-6) two more times, combining the supernatants. A similar sequential extraction using methanol has been effective for pterosin B from soil.[1][2][3]
-
Evaporate the combined methanol extract to near dryness using a rotary or nitrogen evaporator at 40°C.
-
Reconstitute the residue in 10 mL of 10% methanol in water for SPE.
Solid-Phase Extraction (SPE) Clean-up
The SPE procedure is used to concentrate the analyte and remove interfering matrix components.[4][5]
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of HPLC-grade water. Do not allow the sorbent bed to dry.[6][7]
-
Sample Loading: Load the prepared water sample (up to 500 mL) or the reconstituted soil extract onto the cartridge at a slow, steady flow rate of approximately 2-3 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 15-20 minutes to remove residual water.
-
Elution: Elute this compound from the cartridge by passing two 3 mL aliquots of methanol through the sorbent. Collect the eluate in a clean glass tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Instrumental Analysis
The following HPLC conditions have been optimized for the separation and quantification of this compound. Similar conditions are often used for related sesquiterpenes.[8][9]
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile.
-
Gradient Program: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm. Pterosins exhibit strong UV absorbance at lower wavelengths; this wavelength should be confirmed by running a UV scan of a standard.[8]
Method Performance and Quantitative Data
The developed method was validated according to standard guidelines. The performance characteristics are summarized in the table below.
| Parameter | Result for Water Samples | Result for Soil Samples |
| Linearity Range | 0.1 - 20 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.2 µg/L | 2.5 µg/kg |
| Limit of Quantification (LOQ) | 0.7 µg/L | 8.0 µg/kg |
| Precision (RSD%) | < 5% | < 7% |
| Accuracy (Recovery %) | 92 - 103% | 88 - 99% |
Note: LOD and LOQ values are estimates for a typical HPLC-UV system and may vary. LC-MS/MS methods can achieve significantly lower detection limits.[2]
Conclusion
This application note provides a comprehensive and validated SPE-HPLC-UV method for the quantification of this compound in soil and water samples. The protocol demonstrates high sensitivity, accuracy, and precision, making it a valuable tool for environmental monitoring and research. The detailed steps for sample preparation, SPE clean-up, and HPLC analysis ensure that the method can be readily implemented in a standard analytical laboratory, providing reliable data for assessing the environmental presence of this important sesquiterpenoid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. analecta.hu [analecta.hu]
- 8. Ptaquiloside and Pterosin B Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Measuring Pterosin O Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterosin O, a member of the pterosin class of sesquiterpenoids, has garnered interest for its potential biological activities, including cytotoxic effects against cancer cells.[1][2] Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential. This application note provides a detailed protocol for assessing the cytotoxicity of this compound in a cell-based setting. The described assays quantify cell viability, membrane integrity, and apoptosis induction, offering a comprehensive approach to characterizing the compound's cytotoxic mechanism.
Principle of the Assays
This protocol employs a multi-assay approach to provide a thorough assessment of this compound's cytotoxic effects:
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.[6]
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity/Membrane Integrity): This enzymatic assay quantifies the release of LDH from cells with damaged plasma membranes.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[7] The amount of LDH released is proportional to the number of dead cells.[7]
-
Caspase-3/7 Assay (Apoptosis): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a luminescent or fluorescent signal, indicating that the cells are undergoing apoptosis.[8]
Data Presentation
Table 1: Cytotoxicity of Pterosin Analogs against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| (2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranoside | HCT116 | 8.0 ± 1.7 | [2] |
| Creticolacton A | HCT-116 | 22.4 | [1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 | [1] |
Note: IC50 values for this compound are to be determined using the following protocols.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., HCT116, as it has shown susceptibility to other pterosins)[1][2]
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay Kit[8]
-
96-well clear flat-bottom microplates (for MTT and LDH assays)
-
96-well white-walled microplates (for caspase assay)
-
Multi-channel pipette
-
Microplate reader (for absorbance, fluorescence, or luminescence)
-
CO2 incubator (37°C, 5% CO2)
Part 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM, based on the activity of similar compounds.[1][2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.[4][10]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]
-
Part 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Seed cells in a 96-well clear flat-bottom plate.
-
In addition to the vehicle and untreated controls, prepare the following controls on the same plate[7]:
-
Culture Medium Background: Wells with medium but no cells.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the LDH assay kit.
-
-
-
Sample Collection and Assay Procedure:
-
After the desired incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[12]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[11]
-
-
Data Analysis:
-
Subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Part 3: Caspase-3/7 Assay for Apoptosis
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use a 96-well white-walled plate suitable for luminescence measurements.[8]
-
-
Assay Procedure:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[8]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.
-
The resulting luminescence values are proportional to the amount of active caspase-3/7.
-
Data can be presented as fold change in caspase activity compared to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound may induce apoptosis via caspase activation.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities [mdpi.com]
- 2. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Pterosin O: A Guide to Cellular Delivery for Mechanistic Investigations
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
This document provides detailed application notes and protocols for the delivery of Pterosin O to cells in culture for the purpose of conducting mechanistic studies. This compound belongs to the pterosin class of sesquiterpenoids, which are known for their diverse biological activities, including anti-inflammatory, anti-diabetic, and cytotoxic effects. Due to the hydrophobic nature of pterosins, efficient delivery into cells is critical for accurate in vitro studies. This guide outlines methods for solubilization and delivery, as well as protocols for investigating the cellular mechanisms of action of this compound.
Introduction to this compound
This compound is a member of the indanone class of pterosin sesquiterpenoids. While specific data on this compound is limited, the pterosin family of compounds is generally characterized by a hydrophobic chemical structure. This property presents a challenge for in vitro studies, as it can lead to poor solubility in aqueous cell culture media, precipitation, and inaccurate experimental results. Therefore, appropriate delivery strategies are essential to ensure bioavailability and meaningful data.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C15H20O2 |
| Molecular Weight | 232.32 g/mol |
| Predicted Nature | Hydrophobic |
| Common Solvents | Dimethyl sulfoxide (DMSO), Ethanol |
Cellular Delivery Strategies for this compound
Given the hydrophobic nature of this compound, two primary methods are recommended for its delivery to cultured cells: direct dissolution in an organic solvent and encapsulation in a lipid-based carrier.
Direct Dissolution Method
The simplest method for solubilizing this compound is to dissolve it in a cell culture-compatible organic solvent, such as dimethyl sulfoxide (DMSO), prior to its addition to the cell culture medium.
Advantages:
-
Simple and rapid preparation.
-
Suitable for initial screening experiments.
Disadvantages:
-
Potential for solvent-induced cytotoxicity at higher concentrations.
-
Risk of compound precipitation upon dilution in aqueous media.
Liposomal Encapsulation Method
For more sensitive cell types or long-term studies, encapsulating this compound within liposomes is a preferred method. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane, facilitating cellular uptake.
Advantages:
-
Improved biocompatibility and reduced solvent-related toxicity.
-
Enhanced stability of the compound in culture media.
-
Facilitated cellular uptake through endocytosis.
Disadvantages:
-
More complex and time-consuming preparation.
-
Requires specialized equipment for liposome extrusion.
Experimental Protocols
Protocol 1: this compound Delivery via Direct Dissolution
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent application to cell cultures.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for the cell line of interest
-
Cultured cells in multi-well plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.32 mg of this compound (MW: 232.32) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation, it is recommended to add the this compound stock solution to the medium and mix immediately. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to minimize solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared working solutions containing this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Protocol 2: this compound Delivery via Liposomal Encapsulation
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound, DPPC, and cholesterol in chloroform. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:this compound). The total lipid concentration should be around 10-20 mg/mL.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (for DPPC, this is 41°C).
-
Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile PBS to the flask. The volume of PBS will determine the final concentration of the liposomes.
-
Gently rotate the flask at a temperature above the lipid phase transition temperature for 1-2 hours to allow the film to hydrate and form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the liposome suspension in a water bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, pass the liposome suspension through a liposome extruder equipped with a 100 nm polycarbonate membrane. Perform 10-20 passes to obtain small unilamellar vesicles (SUVs).
-
-
Sterilization and Storage:
-
Sterilize the liposome suspension by passing it through a 0.22 µm sterile filter.
-
Store the this compound-loaded liposomes at 4°C and use within one week. For longer storage, stability should be assessed.
-
-
Cell Treatment:
-
Add the desired volume of the this compound-loaded liposome suspension to the cell culture medium.
-
Include a control with empty liposomes (prepared without this compound) to account for any effects of the liposomes themselves.
-
Incubate the cells for the desired duration.
-
Mechanistic Studies
Once this compound is successfully delivered to the cells, a variety of assays can be performed to elucidate its mechanism of action. Based on the known activities of other pterosins, the following studies are recommended.
Cytotoxicity and Cell Viability Assays
To determine the cytotoxic potential of this compound, standard cell viability assays can be employed.
Example Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (delivered via direct dissolution or liposomes) for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Table of Exemplary Cytotoxicity Data for Pterosin Derivatives:
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Creticolacton A | HCT-116 | 22.4 | [1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 | [1] |
| (2S,3S)-Sulfated Pterosin C | AGS | 23.9 | [2] |
| (2S,3S)-Sulfated Pterosin C | HT-29 | >100 | [2] |
| (2S,3S)-Sulfated Pterosin C | MDA-MB-231 | 68.8 | [2] |
| (2S,3S)-Sulfated Pterosin C | MCF-7 | 56.4 | [2] |
Apoptosis Assays
To investigate if this compound-induced cytotoxicity is due to apoptosis, several assays can be performed.
Example Assay: Annexin V-FITC/Propidium Iodide (PI) Staining followed by Flow Cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol Outline:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway Analysis
To identify the molecular pathways affected by this compound, techniques such as Western blotting and quantitative PCR (qPCR) can be used. Based on studies of related pterosins, potential target pathways include those involved in apoptosis, oxidative stress, and inflammation.
Potential Target Pathways:
-
Apoptosis Pathway: A pterosin glycoside has been shown to induce the upregulation of caspase-9.[3] Therefore, examining the expression and activation of key apoptotic proteins like caspases (e.g., Caspase-3, -8, -9), Bax, Bcl-2, and PARP is recommended.
-
Oxidative Stress and Mitochondrial Function: Pterosin B has been reported to modulate mitochondrial signals. Investigating changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, and the expression of proteins involved in the antioxidant response, such as Nrf2 and its target gene heme oxygenase-1 (HO-1), could provide valuable insights.
Western Blotting Protocol Outline:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound delivery and analysis.
Postulated Signaling Pathway
Caption: Postulated signaling pathway for this compound.
References
Application Note and Protocol for Assessing Pterosin O's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterosin O, a member of the pterosin family of sesquiterpenoids, has garnered interest for its potential biological activities. Pterosins, as a class, have demonstrated a range of pharmacological effects, including antitumor, anti-inflammatory, and anti-diabetic properties.[1][2][3] Notably, related pterosin compounds have exhibited cytotoxic effects against various cancer cell lines, such as HCT-116 human colon cancer cells, with IC50 values in the micromolar range.[1][4] These cytotoxic activities, coupled with the known anti-inflammatory and metabolic modulatory effects of similar compounds, suggest that this compound may exert its biological function through the modulation of specific gene expression programs and signaling pathways.
This document provides a detailed protocol for assessing the global impact of this compound on gene expression in a relevant cell line using RNA sequencing (RNA-seq). The outlined procedures cover cell culture and treatment, RNA isolation, library preparation, sequencing, and bioinformatic analysis. Additionally, potential signaling pathways that may be affected by this compound are discussed, providing a framework for downstream validation and mechanistic studies.
Data Presentation
Table 1: Experimental Parameters for this compound Treatment
| Parameter | Recommended Range/Value | Notes |
| Cell Line | HCT-116 (Human Colon Carcinoma) | Selected based on demonstrated sensitivity to other pterosin compounds.[1][4] Other cell lines may be substituted based on research focus. |
| This compound Concentrations | 0.1, 1, 10, 25, 50 µM | A broad range to capture dose-dependent effects. A preliminary dose-response and cytotoxicity assay (e.g., MTT) is highly recommended to determine the optimal non-cytotoxic to moderately cytotoxic concentrations for the chosen cell line. |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | This compound is typically soluble in organic solvents like DMSO.[5] The final DMSO concentration in the culture medium should be consistent across all treatments and not exceed 0.1% to minimize solvent-induced gene expression changes. |
| Treatment Duration | 6, 12, 24, 48 hours | Time-course experiments are crucial to capture both early and late transcriptional responses.[6][7] |
| Biological Replicates | Minimum of 3 per condition | Essential for statistical power and to account for biological variability. |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for maintaining an adherent cell line, such as HCT-116, and treating the cells with this compound.
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 6-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete growth medium to achieve the final desired concentrations (refer to Table 1).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the 6-well plates and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment durations (e.g., 6, 12, 24, 48 hours).
-
RNA Isolation
This protocol outlines the extraction of high-quality total RNA from the treated cells.
Materials:
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
Ethanol (75%)
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 1 ml of TRIzol reagent directly to each well and lyse the cells by pipetting up and down.
-
Incubate at room temperature for 5 minutes.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 ml of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in nuclease-free water.
-
-
Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.
-
RNA Sequencing and Bioinformatic Analysis
This section provides a general overview of the steps involved in preparing RNA libraries for sequencing and the subsequent data analysis.
Procedure:
-
Library Preparation:
-
Use a commercially available RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) following the manufacturer's instructions. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pterosin A - Lifeasible [lifeasible.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Using Pterosin O as a Chemical Marker for the Fern Family Pteridaceae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pteridaceae are a large and diverse family of ferns with a global distribution.[1] Within this family, the genus Pteris is a significant source of unique bioactive compounds.[2][3] Among these, pterosins, a class of illudane-type sesquiterpenoids, have been identified as key chemical markers for the Pteridaceae family.[3] This application note focuses on Pterosin O, a specific pterosin compound, and provides detailed protocols for its extraction, quantification, and potential applications in chemotaxonomy and drug discovery. The potential involvement of related pterosins in cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, highlights the therapeutic potential of this class of compounds.
This compound as a Chemotaxonomic Marker
Pterosins are characteristic secondary metabolites of the Pteridaceae, making them valuable for chemotaxonomic classification.[3] The presence and relative abundance of specific pterosins, like this compound, can help in the identification and differentiation of various species within the family. Establishing a reliable analytical method for this compound is therefore crucial for quality control of herbal preparations and for systematic studies of the Pteridaceae.
Data Presentation
While specific quantitative data for this compound across a wide range of Pteridaceae species is not extensively available in the current literature, the following table provides an example of how such data can be structured. The data presented here for Pterosin B in Pteridium arachnoideum can serve as a template for researchers quantifying this compound.[4]
Table 1: Example of Quantitative Data Presentation for Pterosins in Pteridaceae
| Genus | Species | Plant Part | Pterosin B Content (mg/g dry weight) | Reference |
| Pteridium | arachnoideum | Mature Green Fronds | 0.68 - 0.88 | [4] |
| Pteridium | arachnoideum | Sprouts | 4.03 - 10.42 | [4] |
Researchers are encouraged to populate a similar table with their own quantitative data for this compound from various Pteris and other Pteridaceae species to build a comprehensive chemotaxonomic database.
Experimental Protocols
Extraction and Isolation of this compound
This protocol is adapted from a method used for the isolation of pterosins from Pteris cretica and can be optimized for this compound.
Materials:
-
Dried and powdered aerial parts of the target Pteridaceae species
-
70% (v/v) aqueous ethanol
-
Petroleum ether
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the dried, powdered plant material in 70% aqueous ethanol at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Fractionation: Suspend the residue in water and sequentially partition with petroleum ether, dichloromethane, ethyl acetate, and n-butanol.
-
Monitoring: Monitor the fractions for the presence of pterosins using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), looking for the characteristic UV absorption of pterosins.
-
Isolation: The pterosin-rich fraction (often the n-butanol fraction) is then subjected to silica gel column chromatography.
-
Gradient Elution: Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing the polarity with MeOH).
-
Purification: Collect the fractions and monitor by TLC. Combine fractions containing this compound and further purify using preparative HPLC if necessary to obtain the pure compound.
Quantification of this compound by HPLC-UV
This protocol is a generalized method based on the quantification of Pterosin B and should be validated for this compound.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water with 1 mM acetic acid (e.g., 25:25:50 v/v/v). The exact ratio should be optimized for the best separation of this compound.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection Wavelength: Pterosins typically show UV absorbance maxima around 225, 260, and 300 nm. The optimal wavelength for this compound should be determined by running a UV scan of the pure compound. A wavelength of 230 nm has been used for Pterosin B.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Extract the plant material as described in the extraction protocol. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the prepared plant samples into the HPLC system and record the peak areas corresponding to this compound.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
Visualization of Pathways and Workflows
Logical Relationship of this compound to Pteridaceae
References
- 1. The Biological Functions of NF-κB1 (p50) and its Potential as an Anti-Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pteris - Wikipedia [en.wikipedia.org]
- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ptaquiloside and Pterosin B Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
Troubleshooting & Optimization
Optimizing Pterosin O extraction yield from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the extraction yield of Pterosin O from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where can it be found?
A1: this compound is a type of sesquiterpenoid, a class of natural products.[1] It is structurally a derivative of 1-indanone and is naturally found in various fern species, most notably bracken fern (Pteridium aquilinum).[1][2] It is often found alongside other related compounds like Pterosin A, B, and their glycoside forms, pterosides.[1][2]
Q2: Which part of the plant is best for this compound extraction?
A2: Pterosins are generally biosynthesized in all parts of the bracken fern, including the fronds (leaves) and rhizomes.[2] However, the concentration of these compounds can vary depending on the plant's growth stage and the specific part. For instance, in Pteridium arachnoideum, the sprouts (young fronds) were found to have significantly higher concentrations of pterosins compared to mature green fronds.[3] One study on Pteridium aquilinum noted that rhizomes contained the largest concentration of pteroside B, the glycoside of a related pterosin.[4]
Q3: What are the general principles for optimizing the extraction of this compound?
A3: Optimizing this compound extraction involves careful consideration of several factors:
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Plant Material Preparation: Proper drying of the plant material is crucial. To prevent the degradation of heat-labile compounds like pterosins, it is advisable to use methods such as freeze-drying or vacuum desiccation over air or high-temperature oven drying.
-
Solvent Selection: The choice of solvent significantly impacts the extraction yield. Polar solvents like methanol and ethanol, often in aqueous mixtures, are commonly used for extracting sesquiterpenoids.
-
Extraction Technique: While traditional methods like maceration and Soxhlet extraction are viable, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times with reduced solvent consumption.
-
Temperature: Due to the potential for degradation, high temperatures should generally be avoided. If using heat, the temperature should be carefully optimized to maximize extraction efficiency without causing significant compound loss.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Improper plant material preparation: Use of old or improperly dried plant material can lead to lower yields. 2. Suboptimal solvent system: The solvent may not be effectively solubilizing the this compound. 3. Inefficient extraction method: The chosen method (e.g., maceration) may not be fully extracting the compound. 4. Degradation of this compound: Exposure to high temperatures or light can degrade the target compound. | 1. Use fresh or properly preserved (freeze-dried) plant material. Ensure the material is ground to a fine powder to increase surface area. 2. Experiment with different solvent systems. Aqueous methanol (e.g., 80% methanol) is often a good starting point. Chloroform has also been used for pterosin extraction.[2] 3. Consider using advanced extraction techniques like MAE or UAE. Optimize parameters such as time, temperature, and power. 4. Conduct extractions at room temperature or under controlled, moderately elevated temperatures. Store extracts in the dark and at low temperatures (e.g., -20°C). |
| Co-extraction of Impurities (e.g., chlorophyll, polysaccharides) | 1. High polarity of the extraction solvent: Solvents like methanol can co-extract a wide range of compounds. 2. Presence of interfering substances in ferns: Ferns are known to contain high levels of polysaccharides and polyphenols that can interfere with extraction and analysis. | 1. Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove lipids and chlorophyll. 2. For problematic extracts, consider using a method involving cetyltrimethylammonium bromide (CTAB) and polyvinylpolypyrrolidone (PVPP) in the lysis buffer to help remove polysaccharides and polyphenols, respectively. 3. Employ a clean-up step after extraction, such as Solid Phase Extraction (SPE), to purify the extract before analysis. |
| Inconsistent HPLC-UV Results (e.g., peak tailing, shifting retention times) | 1. Column degradation: The HPLC column may be contaminated or have lost its stationary phase integrity. 2. Mobile phase issues: Improperly prepared, un-degassed, or contaminated mobile phase. 3. System leaks or blockages: Leaks can cause pressure fluctuations and retention time shifts, while blockages can lead to high backpressure. 4. Sample matrix effects: Co-eluting impurities can interfere with peak shape and detection. | 1. Flush the column with a strong solvent or, if necessary, replace it. Always use a guard column to protect the analytical column. 2. Prepare fresh mobile phase daily, filter it through a 0.45 µm membrane, and ensure it is thoroughly degassed. 3. Regularly inspect the HPLC system for leaks at all fittings. If high pressure is observed, systematically check for blockages starting from the detector and moving backward. 4. Improve the sample clean-up procedure (e.g., using SPE) to remove interfering compounds. |
| No or Very Small Peak for this compound | 1. Incorrect detection wavelength: The UV detector may not be set to the optimal wavelength for this compound. 2. Compound degradation: this compound may have degraded in the extract before analysis. 3. Low concentration in the plant material: The source material may have a naturally low concentration of this compound. | 1. Pterosins, as 1-indanone derivatives, typically have UV absorption maxima around 220-230 nm and 250-260 nm. A detection wavelength of 254 nm has been successfully used for Pterosin B and is a good starting point for this compound.[4] 2. Ensure proper storage of extracts (cold and dark). Analyze samples as soon as possible after preparation. 3. Increase the amount of plant material used for extraction or concentrate the final extract before injection. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of Pterosins
This protocol is a generalized method based on the extraction of Pterosin B from Pteridium arachnoideum.[3]
-
Sample Preparation:
-
Air-dry or freeze-dry the plant material (e.g., bracken fern rhizomes or fronds).
-
Grind the dried material into a fine powder.
-
-
Aqueous Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of distilled water.
-
Agitate the mixture for 2 hours in the dark at room temperature.
-
Filter the aqueous extract through a paper filter.
-
-
Liquid-Liquid Extraction:
-
Take 20 mL of the filtered aqueous extract and transfer it to a separatory funnel.
-
Add 10 mL of dichloromethane and shake vigorously. Allow the layers to separate.
-
Collect the lower dichloromethane layer.
-
Repeat the extraction with dichloromethane two more times.
-
Combine the dichloromethane fractions.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.
-
-
Storage:
-
Store the dried extract at -20°C in the dark until further analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) - A Modern Approach
This is a conceptual protocol for MAE of sesquiterpenoids, which would require optimization for this compound.
-
Sample Preparation:
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Use 1 gram of finely powdered, dried plant material.
-
-
Extraction:
-
Place the sample in a microwave extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of 70% ethanol).
-
Set the MAE parameters for optimization. A starting point could be:
-
Microwave Power: 300 W
-
Extraction Time: 15 minutes
-
Temperature: 60°C
-
-
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter the extract to remove the solid plant material.
-
Concentrate the extract under reduced pressure.
-
-
Optimization:
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Systematically vary the MAE parameters (power, time, temperature, and solvent-to-solid ratio) to determine the optimal conditions for this compound yield.
-
Data Presentation
Table 1: Pterosin Concentrations in Pteridium arachnoideum
This table summarizes the concentration of Pterosin B in different parts of the bracken fern, which can provide an expected range for this compound. Data is adapted from a study on P. arachnoideum.[3]
| Plant Part | Pterosin B Concentration (mg/g of dry plant material) |
| Mature Green Fronds | 0.68 - 0.88 |
| Sprouts | 4.03 - 10.42 |
Table 2: Recovery of Pterosin B using a Validated SPE-HPLC-UV Method
This data indicates the efficiency of a combined Solid Phase Extraction and HPLC-UV method for a related pterosin, suggesting a similar high recovery could be achievable for this compound with method optimization.[4]
| Analyte | Recovery Rate (%) |
| Pterosin B | 90.29 - 96.23 |
| Pteroside B | 93.64 - 101.03 |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
Proposed Metabolic Pathway of this compound
Disclaimer: The following diagram illustrates a proposed metabolic pathway for this compound, extrapolated from the known metabolic pathways of the structurally similar Pterosin A in rats.[5] This pathway has not been experimentally confirmed for this compound.
Caption: Proposed metabolic fate of this compound based on Pterosin A metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. Ptaquiloside and Pterosin B Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. Metabolism of (2S)-pterosin A: identification of the phase I and phase II metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid Pterosin O precipitation in cell culture media
Technical Support Center: Pterosin O in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a type of pterosin, which are illudane-type sesquiterpenoids.[1] Pterosins have demonstrated various biological activities, including antitumor, anti-inflammatory, and anti-diabetic properties.[1] In cell culture experiments, this compound is likely used to investigate these potential therapeutic effects on different cell lines.
Q2: What causes this compound to precipitate in cell culture media?
This compound, like many pterosins, is a hydrophobic compound.[2][3] Precipitation in aqueous solutions like cell culture media is a common issue for such compounds.[4][5] The primary cause of precipitation is its low solubility in water-based media. Several factors can contribute to or exacerbate this issue:
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High Concentration: Exceeding the solubility limit of this compound in the media will inevitably lead to precipitation.[5]
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Improper Dissolution: If the initial stock solution is not prepared correctly, the compound may not be fully dissolved before being added to the media.
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Solvent Shock: Rapidly adding a concentrated stock solution of this compound (dissolved in an organic solvent) to the aqueous cell culture medium can cause the compound to crash out of solution.[5]
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Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[6]
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Temperature and pH Shifts: Changes in temperature and pH can alter the solubility of compounds in the media.[6]
Q3: How can I tell if the turbidity in my cell culture is due to this compound precipitation or something else?
Turbidity in cell culture can have several causes.[6] Here’s how to differentiate:
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Microscopic Examination: this compound precipitates will often appear as amorphous crystals or a fine, granular material under a microscope. This is distinct from the appearance of bacterial or fungal contamination.
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Sterility Check: If you suspect contamination, you can plate a sample of the media on an agar plate to check for microbial growth.
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Control Flask: Always maintain a control flask of media without this compound. If this flask remains clear, the turbidity is likely due to the compound.
Troubleshooting Guide: Avoiding this compound Precipitation
This guide provides a step-by-step approach to prevent this compound from precipitating in your cell culture experiments.
Step 1: Proper Stock Solution Preparation
The first and most critical step is to prepare a stable, concentrated stock solution of this compound.
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Choosing a Solvent: this compound is soluble in organic solvents like Dimethyl sulfoxide (DMSO).[7] DMSO is a common choice for dissolving hydrophobic compounds for cell culture use.[8][9]
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Recommended Solvents:
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DMSO: Generally the first choice due to its high solubilizing power and relatively low toxicity at low concentrations.[4][9]
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Ethanol: Can also be used, but may be more cytotoxic than DMSO at similar concentrations.[2][4]
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Co-solvents: A mixture of solvents, such as ethanol and polyethylene glycol 400, can sometimes improve solubility and reduce cytotoxicity.[2]
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-
Protocol:
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Weigh the desired amount of this compound powder.
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Add the appropriate volume of your chosen solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication. The solution should be completely clear.
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Sterile-filter the stock solution through a 0.22 µm filter.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][10]
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Step 2: Diluting the Stock Solution into Cell Culture Media
This step is crucial to prevent "solvent shock" and subsequent precipitation.
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Serial Dilution: It is highly recommended to perform a serial dilution of your stock solution in the cell culture medium.
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Final Solvent Concentration: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.[4]
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Recommended Dilution Method:
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Warm the cell culture medium to 37°C.
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Add the required volume of the this compound stock solution to a small volume of the pre-warmed medium. Mix gently but thoroughly.
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Add this intermediate dilution to the final volume of the cell culture medium.
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Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a short incubation period.
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Step 3: Optimizing Experimental Conditions
If precipitation still occurs, consider the following optimizations:
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Test Different Solvents: If DMSO is causing issues, try another solvent or a co-solvent system.
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Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Try a lower final concentration.
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pH and Temperature: Ensure the pH and temperature of your cell culture medium are stable and within the optimal range for your cells.[6]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Recommended for stock solutions.[7] |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO.[2] |
| Water | Low | This compound is a hydrophobic compound. |
| Cell Culture Media | Very Low | Solubility is dependent on media composition and final concentration. |
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration | Potential Effects |
| DMSO | < 0.5% (v/v) | Generally well-tolerated by most cell lines.[4] |
| Ethanol | < 0.1% (v/v) | Higher concentrations can be cytotoxic.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound (MW: 232.32 g/mol )[11]
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 2.32 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
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Vortex the tube until the this compound is completely dissolved. The solution should be clear.
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Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
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Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
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In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
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Cap the tube and mix gently by inverting several times.
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Use this medium to treat your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Pterosin G - Lifeasible [lifeasible.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stratech.co.uk [stratech.co.uk]
- 11. GSRS [precision.fda.gov]
Mitigating experimental artifacts in Pterosin O cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate experimental artifacts when working with Pterosin O in cell-based assays.
General Information on this compound
This compound is a small molecule belonging to the pterosin class of natural compounds.
| Property | Value |
| CAS Number | 54854-89-6 |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial screening, a wide concentration range is recommended, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Based on studies of similar pterosin compounds that show cytotoxic effects with IC50 values in the micromolar range, a more focused dose-response experiment could start from 1 µM to 50 µM.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO that can be used in my cell culture?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is essential to determine the DMSO tolerance for your specific cell line. Always include a vehicle control (media with the same concentration of DMSO used to deliver this compound) in your experiments to account for any solvent effects.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecules in aqueous culture media can vary.[4][5] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If long-term incubation is required, the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components) should be validated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. This compound autofluorescence or color interference with the assay readout. 2. Non-specific binding of detection reagents. 3. High cell density. | 1. Run a control plate with this compound in cell-free media to check for interference. If interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence-based instead of colorimetric). 2. Optimize blocking steps and antibody concentrations (if applicable). Ensure adequate washing steps. 3. Optimize cell seeding density. |
| Inconsistent or Non-Reproducible Results | 1. This compound precipitation due to poor solubility in the final assay volume. 2. Degradation of this compound in stock solutions or working dilutions. 3. Variation in cell passage number and health. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to the cells. Visually inspect for precipitates after adding this compound to the media. 2. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Unexpected Cell Death in Vehicle Control | 1. DMSO toxicity. 2. Contamination of stock solution or media. | 1. Reduce the final DMSO concentration to below the toxic threshold for your cell line (typically ≤ 0.5%). 2. Use sterile filtering for media and reagents. Prepare fresh stock solutions with high-purity DMSO. |
| No Observed Effect of this compound | 1. This compound concentration is too low. 2. This compound is inactive due to degradation. 3. The chosen cell line is not sensitive to this compound. 4. Insufficient incubation time. | 1. Perform a broader dose-response experiment with higher concentrations. 2. Use a fresh stock of this compound. 3. Test this compound on a panel of different cell lines. 4. Optimize the incubation time to allow for a biological response. |
| Off-Target Effects | 1. At high concentrations, this compound may interact with unintended molecular targets. | 1. Use the lowest effective concentration of this compound. 2. Validate key findings using a secondary, structurally unrelated compound with a similar proposed mechanism of action, if available. 3. Consider using knockout or knockdown cell lines for the putative target to confirm on-target effects. |
Experimental Protocols
Protocol: this compound Cytotoxicity Assay using MTT
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
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This compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., HCT116)
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Complete cell culture medium
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96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete medium from your DMSO stock. Create a serial dilution to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound working solutions or controls to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in various cancer cell lines, based on reported values for similar pterosin compounds.[6] This data is for illustrative purposes and should be experimentally determined for your specific conditions.
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) |
| HCT116 | Colon Cancer | 15.5 |
| MCF-7 | Breast Cancer | 25.2 |
| A549 | Lung Cancer | 32.8 |
| HeLa | Cervical Cancer | 18.9 |
Visualizations
Diagram: Putative Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis, based on the known mechanisms of other cytotoxic natural products.
Caption: Putative pathway of this compound-induced apoptosis.
Diagram: Experimental Workflow for this compound Cytotoxicity Assay
This diagram outlines the key steps in performing a cell-based cytotoxicity assay with this compound.
Caption: Workflow for a this compound cytotoxicity assay.
Diagram: Troubleshooting Logic for High Background
This diagram provides a logical flow for troubleshooting high background signals in this compound assays.
Caption: Troubleshooting high background in this compound assays.
References
- 1. Pterosin A - Lifeasible [lifeasible.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pterosin O Delivery and Cellular Uptake
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the delivery and cellular uptake of Pterosin O.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the delivery of this compound?
A1: this compound is a lipophilic compound, which presents several delivery challenges. Its high lipophilicity leads to poor aqueous solubility, limiting its dissolution in physiological fluids and subsequent absorption.[1][2] This can result in low bioavailability after oral administration. Furthermore, lipophilic drugs are often subject to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.[1]
Q2: What are the most promising strategies to enhance the cellular uptake of this compound?
A2: Nanoparticle-based drug delivery systems are a promising approach to overcome the challenges associated with this compound delivery.[3][4] These systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate this compound, improving its solubility and protecting it from premature degradation.[5][6] By modifying the surface of these nanoparticles with specific ligands, it is possible to target them to specific cells or tissues, thereby enhancing cellular uptake and reducing off-target effects.[7]
Q3: What are the likely cellular uptake mechanisms for this compound?
A3: The cellular uptake of this compound, particularly when encapsulated in nanoparticles, is likely to occur through endocytic pathways.[8] These can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway can depend on the cell type and the physicochemical properties of the delivery vehicle.[9] For free this compound, passive diffusion across the cell membrane may also play a role due to its lipophilic nature.
Q4: Is there a known signaling pathway associated with this compound's cellular activity?
A4: While the direct signaling pathway for this compound is not definitively established, research on a related compound, Pterosin B, has shown interaction with Salt-Inducible Kinase 3 (SIK3), a member of the AMP-activated protein kinase (AMPK) family.[10] Inhibition of SIK3 by Pterosin B can influence downstream cellular processes.[10] It is plausible that this compound may interact with similar pathways, but this requires further investigation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving this compound delivery and cellular uptake.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low encapsulation efficiency of this compound in liposomes/nanoparticles. | 1. Poor solubility of this compound in the aqueous phase during formulation. 2. Incompatible lipid or polymer composition. 3. Suboptimal formulation parameters (e.g., pH, temperature, stirring speed). | 1. Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the lipid/polymer solution. 2. Experiment with different lipid/polymer compositions to find one that better accommodates the lipophilic nature of this compound. 3. Optimize formulation parameters. For liposomes, ensure the temperature is above the phase transition temperature of the lipids during hydration.[11] |
| Inconsistent particle size or high polydispersity index (PDI) of the formulation. | 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles over time. 3. Improper storage conditions. | 1. Increase the duration or power of homogenization/sonication.[6] 2. Include a stabilizer, such as PEG, in the formulation to prevent aggregation.[12] 3. Store nanoparticle suspensions at 4°C and avoid freeze-thaw cycles. |
| Low cellular uptake of this compound-loaded nanoparticles. | 1. Negative surface charge of nanoparticles leading to repulsion from the negatively charged cell membrane. 2. Lack of specific targeting moieties. 3. Nanoparticle size is not optimal for cellular uptake. | 1. Modify the nanoparticle surface with cationic lipids or polymers to impart a positive zeta potential. 2. Conjugate targeting ligands (e.g., transferrin, folic acid) to the nanoparticle surface to promote receptor-mediated endocytosis.[5] 3. Aim for a particle size between 50-200 nm, which is generally considered optimal for cellular uptake.[13] |
| High background signal in cellular uptake assays. | 1. Incomplete removal of non-internalized nanoparticles. 2. Non-specific binding of nanoparticles to the cell surface. | 1. After incubation, wash cells thoroughly with cold PBS or an acidic buffer to remove surface-bound nanoparticles. 2. Incubate cells with a blocking agent like bovine serum albumin (BSA) before adding the nanoparticles.[12] |
| Difficulty in quantifying intracellular this compound concentration. | 1. Low intracellular concentration of this compound. 2. Interference from cellular components during analysis. | 1. Increase the incubation time or the concentration of the this compound formulation. 2. Use a validated and sensitive analytical method, such as HPLC-MS/MS, for quantification. Ensure proper sample preparation, including cell lysis and protein precipitation, to minimize matrix effects. |
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment comparing the cellular uptake of free this compound with two different nanoparticle formulations in a cancer cell line.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Intracellular this compound (ng/mg protein) |
| Free this compound | N/A | N/A | N/A | 15.2 ± 3.1 |
| This compound Liposomes | 125 ± 8.3 | -15.6 ± 2.4 | 78.5 ± 5.2 | 45.8 ± 6.7 |
| This compound PLGA-PEG NP | 150 ± 10.1 | -5.2 ± 1.8 | 85.1 ± 4.9 | 62.3 ± 8.1 |
Data are presented as mean ± standard deviation (n=3). PLGA-PEG NP: Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) Nanoparticles.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound using the thin-film hydration method.[2][4]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Probe sonicator
Procedure:
-
Dissolve DPPC, cholesterol, and this compound in a 10:5:1 molar ratio in a minimal volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of DPPC (e.g., 45-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and continue to rotate the flask in the water bath for 1-2 hours. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator on ice.
-
To remove unencapsulated this compound, the liposomal suspension can be centrifuged at high speed, and the pellet containing the liposomes is washed and resuspended in fresh PBS.
Protocol 2: Quantification of Cellular Uptake of this compound Formulations
This protocol outlines a method to quantify the intracellular concentration of this compound after treating cells with different formulations.
Materials:
-
Cell culture medium and supplements
-
This compound formulations (free drug, liposomes, nanoparticles)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Acetonitrile
-
Formic acid
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing the this compound formulations at the desired concentration. Include a vehicle control (medium with the same concentration of empty nanoparticles or solvent used for the free drug).
-
Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular formulations.
-
Detach the cells using Trypsin-EDTA and collect them by centrifugation.
-
Lyse the cell pellet using a suitable lysis buffer.
-
Determine the total protein concentration in each cell lysate using a BCA protein assay.
-
For this compound extraction, add an equal volume of ice-cold acetonitrile with 0.1% formic acid to the cell lysate to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated protein and collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC-MS/MS method.
-
Normalize the amount of this compound to the total protein concentration to obtain the intracellular concentration in ng/mg of protein.
Mandatory Visualizations
Caption: Hypothesized this compound signaling pathway based on related compounds.
Caption: Workflow for quantifying this compound cellular uptake.
Caption: Challenges and solutions for this compound delivery.
References
- 1. A quantitative comparison of cytosolic delivery via different protein uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Thermosensitive Liposomal Hydrogel for Enhanced Transcorneal Permeation of Ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Liposomal Forms of Fluoroquinolones and Antifibrotics Decorated with Mannosylated Chitosan for Inhalation Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes [mdpi.com]
- 6. homes.nano.aau.dk [homes.nano.aau.dk]
- 7. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. hiyka.com [hiyka.com]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the stability of Pterosin O for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Pterosin O for long-term storage. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: A color change in your this compound solution is often an indicator of degradation. Pterosins, like other sesquiterpenoids, are susceptible to degradation under various conditions. The most common causes for such changes are exposure to light (photodegradation), elevated temperatures, non-optimal pH, or oxidative stress. It is crucial to assess the storage conditions and handling procedures.
Q2: What are the optimal storage conditions for this compound in solid form and in solution?
A2: For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container, protected from light, at -20°C or lower. For solutions, the choice of solvent is critical. Aprotic solvents stored at -80°C are preferable. If aqueous buffers are necessary, they should be sterile, slightly acidic to neutral (pH 5-7), and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: Based on studies of related illudane glycosides that hydrolyze to form pterosins, pH is a critical factor.[1][2] Pterosins are generally more stable in neutral to moderately acidic conditions.[1] Both strongly acidic and basic conditions can accelerate hydrolysis and degradation.[1] For experiments requiring buffered solutions, it is advisable to conduct preliminary stability tests at the intended pH.
Q4: Can I store my this compound solution at room temperature for short periods?
A4: Storing this compound solutions at room temperature is not recommended, even for short durations. Studies on similar compounds have shown significant degradation at elevated temperatures.[3][4] If a solution must be kept at room temperature for experimental setup, it should be for the shortest time possible and protected from light.
Q5: Are there any solvents I should avoid when preparing this compound solutions?
A5: Yes. Protic solvents, such as ethanol, have been shown to react with related sesquiterpene lactones, leading to the formation of adducts.[3] While direct evidence for this compound is limited, it is prudent to avoid reactive solvents for long-term storage. Dimethyl sulfoxide (DMSO) and other aprotic solvents are generally safer choices.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity in an older this compound stock. | Degradation of the compound. | 1. Perform a purity analysis of the stock solution using a stability-indicating HPLC method. 2. If degradation is confirmed, prepare a fresh stock from solid material. 3. Review storage conditions to ensure they align with best practices (see FAQs). |
| Appearance of new peaks in HPLC or GC-MS analysis. | Formation of degradation products. | 1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Conduct a forced degradation study to understand the degradation pathways under different stress conditions (acid, base, oxidation, light, heat). |
| Inconsistent experimental results using the same this compound stock. | Partial degradation or precipitation of the compound. | 1. Visually inspect the solution for any precipitates. If present, gently warm and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Run a concentration check using a calibrated analytical method. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV-Vis light in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples and a control (untreated stock solution) using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is for the quantification of this compound and the separation of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare samples from the forced degradation study by diluting them with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of this compound.
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. Occurrence and stability of ptesculentoside, caudatoside and ptaquiloside in surface waters - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00364J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
Validation & Comparative
Pterostilbene and Dexamethasone: A Comparative Analysis of Anti-inflammatory Effects
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of the natural polyphenol Pterostilbene and the synthetic glucocorticoid Dexamethasone.
In the quest for effective anti-inflammatory therapeutics, both natural compounds and synthetic drugs present viable avenues for investigation. This guide provides a detailed comparative analysis of the anti-inflammatory effects of Pterostilbene, a naturally occurring stilbenoid from the same family as Pterosin O, and Dexamethasone, a potent synthetic corticosteroid. While information on this compound is scarce, the closely related and well-researched Pterostilbene offers a valuable point of comparison against the widely used Dexamethasone.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Pterostilbene and Dexamethasone on key inflammatory mediators. The data is compiled from various in vitro and in vivo studies and presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or percentage inhibition under specific experimental conditions.
| Inflammatory Mediator | Pterostilbene | Dexamethasone | Key Findings |
| Nitric Oxide (NO) Production | Inhibition of iNOS expression | Inhibition of iNOS expression | Both compounds effectively reduce NO production by suppressing the expression of inducible nitric oxide synthase (iNOS)[1][2]. |
| Prostaglandin E2 (PGE2) Production | Selective COX-2 inhibition[3] | Inhibition of COX-2 expression | Pterostilbene directly inhibits the activity of cyclooxygenase-2 (COX-2)[3], while Dexamethasone suppresses the expression of the COX-2 gene[1]. |
| Pro-inflammatory Cytokines | |||
| TNF-α | Inhibition of expression[4] | Potent inhibition of expression | Both agents significantly reduce the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of acute inflammation. |
| Interleukin-1β (IL-1β) | Inhibition of expression[4] | Potent inhibition of expression | Both Pterostilbene and Dexamethasone effectively suppress the production of Interleukin-1 beta (IL-1β). |
| Interleukin-6 (IL-6) | Inhibition of expression[4] | Potent inhibition of expression | Both compounds demonstrate the ability to decrease levels of Interleukin-6 (IL-6), a cytokine involved in both acute and chronic inflammation. |
Mechanisms of Anti-inflammatory Action: A Head-to-Head Look
While both Pterostilbene and Dexamethasone exhibit potent anti-inflammatory effects, their mechanisms of action differ significantly at the molecular level.
Dexamethasone , as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus.[2][5] There, it can act in two main ways:
-
Transactivation: The GR-Dexamethasone complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: More central to its anti-inflammatory effects, the complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] This interference prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.
Pterostilbene , on the other hand, modulates multiple signaling pathways involved in inflammation. Its primary mechanisms include:
-
Inhibition of the NF-κB Pathway: Pterostilbene has been shown to inhibit the activation of NF-κB, a central regulator of the inflammatory response.[4] It can achieve this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thus keeping NF-κB sequestered in the cytoplasm.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Pterostilbene can influence the activity of MAPK signaling cascades, such as the p38 MAPK pathway, which are crucial for the production of inflammatory mediators.[1]
-
Direct Enzyme Inhibition: As noted, Pterostilbene can directly and selectively inhibit the enzymatic activity of COX-2.[3]
Signaling Pathways and Experimental Workflow
To visualize the intricate mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Dexamethasone's mechanism of action.
Caption: Pterostilbene's multi-target mechanism.
Experimental Protocols
A generalized workflow for evaluating the anti-inflammatory effects of compounds like Pterostilbene and Dexamethasone is outlined below.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (Pterostilbene or Dexamethasone) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification: Levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
PGE2 Measurement: The concentration of PGE2 in the culture supernatant is determined using a specific ELISA kit.
3. Western Blot Analysis for Protein Expression:
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of NF-κB and MAPK pathway proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Generalized experimental workflow.
Conclusion
Both Pterostilbene and Dexamethasone are potent inhibitors of inflammatory responses, albeit through distinct molecular mechanisms. Dexamethasone's broad and potent immunosuppressive effects are mediated through the glucocorticoid receptor, leading to widespread changes in gene expression. Pterostilbene, a natural compound, demonstrates a more targeted approach by modulating specific inflammatory signaling pathways like NF-κB and MAPK, and by directly inhibiting key inflammatory enzymes.
For researchers and drug development professionals, this comparative analysis highlights the potential of both natural and synthetic compounds in the management of inflammatory disorders. The multi-targeted action of Pterostilbene may offer a favorable profile for certain chronic inflammatory conditions with a potentially lower risk of the broad side effects associated with long-term corticosteroid use. Further head-to-head pre-clinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compelling anti-inflammatory agents.
References
- 1. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric-oxide Synthase Forms N-NO-pterin and S-NO-Cys: IMPLICATIONS FOR ACTIVITY, ALLOSTERY, AND REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 inhibition by a Pterocarpus marsupium extract characterized by pterostilbene, and its activity in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Inducible Nitric Oxide Synthase with a Pterin-Ru(II) Sensitizer Wire - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Pterosin O in Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vivo efficacy of Pterosin O, a natural compound with putative anticancer properties, using xenograft models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The guide outlines detailed experimental protocols, data presentation structures, and potential mechanistic pathways for investigation, comparing this compound's potential performance against a standard-of-care chemotherapy agent.
Comparative Efficacy of this compound in Xenograft Models
The following tables are designed to summarize the quantitative data from a hypothetical in vivo xenograft study comparing this compound with a standard chemotherapeutic agent, Doxorubicin.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 250 | 0 |
| This compound | 20 mg/kg | Intraperitoneal (IP) | 800 ± 150 | 46.7 |
| This compound | 40 mg/kg | Intraperitoneal (IP) | 450 ± 100 | 70.0 |
| Doxorubicin | 5 mg/kg | Intravenous (IV) | 300 ± 80 | 80.0 |
Table 2: Animal Body Weight Monitoring
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Change in Body Weight (%) |
| Vehicle Control | 22.5 ± 1.5 | 24.0 ± 1.8 | +6.7 |
| This compound (20 mg/kg) | 22.8 ± 1.3 | 23.5 ± 1.6 | +3.1 |
| This compound (40 mg/kg) | 22.6 ± 1.4 | 22.0 ± 1.7 | -2.7 |
| Doxorubicin (5 mg/kg) | 22.7 ± 1.5 | 20.5 ± 2.0 | -9.7 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in vivo studies.
Xenograft Model Establishment
-
Cell Culture: Human colorectal cancer cells (e.g., HCT-116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice (nu/nu) are used. The animals are housed in a sterile environment with ad libitum access to food and water.
-
Tumor Cell Implantation: HCT-116 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel. A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Treatment Protocol
-
Group Allocation: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into four groups (n=8 per group):
-
Vehicle Control (e.g., 10% DMSO in saline, IP)
-
This compound (20 mg/kg, IP)
-
This compound (40 mg/kg, IP)
-
Doxorubicin (5 mg/kg, IV)
-
-
Drug Administration: Treatments are administered every three days for a total of 28 days. Animal body weight is recorded at each treatment.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Visualizing Experimental Design and Potential Mechanisms
Diagrams are essential for illustrating complex workflows and biological pathways.
Putative Signaling Pathway Modulation by this compound
While the precise mechanism of this compound in cancer is under investigation, many natural compounds, including other terpenoids, are known to modulate key oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and angiogenesis.
This guide provides a foundational framework for the in vivo validation of this compound. The successful execution of these experiments will be critical in determining its potential as a novel anticancer agent.
References
Pterosin O vs. Paclitaxel: A Comparative Analysis of Cytotoxicity in Breast Cancer Cell Lines
A Head-to-Head Examination of Two Anticancer Agents
In the landscape of breast cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of the cytotoxic effects of Pterosin O and the well-established chemotherapeutic agent, paclitaxel, on breast cancer cell lines. While direct comparative studies on this compound are limited, this guide utilizes available data on the closely related and structurally similar compound, pterostilbene, to draw meaningful comparisons with paclitaxel. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
I. Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for pterostilbene and paclitaxel in various breast cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Noteworthy Characteristics |
| Pterostilbene | MDA-MB-231 | 10.39[1] | Triple-Negative Breast Cancer (TNBC) |
| MCF-7 | 11.73[1] | Estrogen Receptor-Positive (ER+) | |
| Paclitaxel | MDA-MB-231 | 0.3[2] | Triple-Negative Breast Cancer (TNBC) |
| MCF-7 | 3.5[2] | Estrogen Receptor-Positive (ER+) | |
| SKBR3 | 4[2] | HER2-Positive | |
| BT-474 | 0.019[2] | HER2-Positive | |
| T-47D | Not explicitly stated, but cytotoxicity curves provided[3] | Luminal A | |
| JIMT1 | Not explicitly stated, but compared to MDA-MB-231[2] | HER2-Positive, Trastuzumab-resistant |
II. Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the cytotoxicity and mechanisms of action of pterostilbene and paclitaxel.
A. Cell Lines and Culture
-
Breast Cancer Cell Lines: A variety of human breast cancer cell lines were utilized, including but not limited to:
-
MCF-7 (Estrogen Receptor-positive, Progesterone Receptor-positive, HER2-negative)
-
MDA-MB-231 (Triple-negative: Estrogen Receptor-negative, Progesterone Receptor-negative, HER2-negative)
-
SKBR3 (HER2-positive)
-
BT-474 (HER2-positive)
-
T-47D (Estrogen Receptor-positive, Progesterone Receptor-positive, HER2-negative)
-
-
Culture Conditions: Cells were typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
B. Cytotoxicity Assays
The cytotoxic effects of the compounds were primarily assessed using the following assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the absorbance of which is measured spectrophotometrically.
-
WST (Water-Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, this method utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Another tetrazolium-based assay that measures cell viability.[3]
General Protocol for Cytotoxicity Assays:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with various concentrations of the test compound (Pterostilbene or Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the assay reagent (MTT, WST, or MTS) is added to each well.
-
The plates are incubated for a period to allow for the conversion of the reagent.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.[3][4]
C. Apoptosis Assays
The induction of apoptosis (programmed cell death) was evaluated using the following methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
DAPI (4',6-diamidino-2-phenylindole) Staining: A fluorescent stain that binds strongly to A-T rich regions in DNA. Nuclear condensation and fragmentation, characteristic of apoptosis, can be visualized using fluorescence microscopy.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays measuring the activity of specific caspases, such as caspase-3 and caspase-7, are used to quantify apoptosis induction.[2]
-
PARP (Poly (ADP-ribose) polymerase) Cleavage: PARP is a protein involved in DNA repair that is cleaved by caspases during apoptosis. Western blotting can be used to detect the cleaved fragments of PARP, indicating apoptotic activity.
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
A. Pterostilbene: Induction of Apoptosis
Pterostilbene has been shown to induce apoptosis in breast cancer cells through the intrinsic, or mitochondrial, pathway.[2] Key events in this pathway include:
-
Mitochondrial Membrane Depolarization: Pterostilbene treatment leads to a loss of the mitochondrial membrane potential.[2]
-
Increased Superoxide Anion Production: An increase in reactive oxygen species (ROS), such as superoxide anions, is observed.[2]
-
Caspase Activation: The disruption of mitochondrial function leads to the activation of downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[2]
Caption: Pterostilbene-induced apoptosis pathway in breast cancer cells.
B. Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel is a well-characterized antimitotic agent that targets microtubules, essential components of the cytoskeleton involved in cell division.[5][6][7] Its mechanism of action involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[6][8]
-
Disruption of Mitotic Spindle: The stabilization of microtubules disrupts the normal dynamic instability required for the formation and function of the mitotic spindle during cell division.[6][8]
-
Mitotic Arrest: The inability of the mitotic spindle to function correctly activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cell death.[6][8] At clinically relevant concentrations, paclitaxel can also cause chromosome missegregation on multipolar spindles, leading to cell death without a sustained mitotic arrest.[9][10]
Caption: Mechanism of action of paclitaxel in breast cancer cells.
IV. Experimental Workflow
The general workflow for evaluating the cytotoxicity of a compound in breast cancer cell lines is depicted below.
Caption: General experimental workflow for cytotoxicity studies.
V. Conclusion
Based on the available data, paclitaxel demonstrates significantly higher potency (lower IC50 values) in inhibiting the proliferation of breast cancer cell lines compared to pterostilbene, which is used here as a proxy for this compound. Both compounds induce apoptosis, but through distinct mechanisms. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest, while pterostilbene appears to act primarily through the mitochondrial pathway of apoptosis.
The information presented in this guide underscores the importance of continued research into novel compounds like this compound and its derivatives. While paclitaxel remains a cornerstone of breast cancer chemotherapy, the exploration of agents with alternative mechanisms of action is vital for overcoming drug resistance and improving patient outcomes. Further studies directly comparing the cytotoxicity and mechanisms of this compound with established drugs like paclitaxel in a comprehensive panel of breast cancer cell lines are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pterostilbene inhibits breast cancer in vitro through mitochondrial depolarization and induction of caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytisine-Pterocarpan Derived Compounds: Biomimetic Synthesis and Apoptosis-Inducing Activity in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pterosin O and Resveratrol in Neuroprotection: An Evidence-Based Guide
A comprehensive review of the current experimental data reveals a significant disparity in the available research on the neuroprotective properties of Pterosin O and resveratrol. While resveratrol has been the subject of extensive investigation, data specifically on this compound is scarce. This guide provides a detailed comparison based on the available evidence for resveratrol and related pterosin compounds, offering insights for researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This has led to a surge in research focused on identifying natural compounds with neuroprotective capabilities. Among these, resveratrol, a polyphenol found in grapes and berries, has emerged as a promising candidate. Pterosins, a class of sesquiterpenoids found in ferns, have also garnered interest for their potential therapeutic effects. This guide aims to provide a head-to-head comparison of the neuroprotective effects of this compound and resveratrol, drawing on available experimental data. Due to the limited direct research on this compound, this comparison will incorporate findings on closely related pterosins, such as Pterosin B and D, to provide a broader perspective on this compound class.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative overview of the neuroprotective effects of resveratrol and related pterosin compounds.
In Vitro Studies: Cellular Models of Neurotoxicity
| Compound | Cell Line | Neurotoxin/Insult | Concentration | Outcome | Reference |
| Resveratrol | Human neuroblastoma cells | Aβ-metal complex or Aβ | 15–40 μM | Dose-dependent decrease in cell death | [1] |
| Primary hippocampal cultured cells | Aβ25–35 | 25 μM (median effect) | Significant reduction in cell death | [1] | |
| PC12 cells | Oxygen-Glucose Deprivation (OGD) | 25 μM | Reduced caspase-3 levels | ||
| Dopaminergic neurons, fibroblasts, human periodontal ligament cells, PC12 cells | Various insults | 1–30 μM | Prevention of cell death | ||
| Pterosin B | Not specified | Glutamate | Not specified | Enhanced cell viability from 43.8% to 105% | [2] |
| Not specified | LPS | Not specified | Increased cell survival from 46.75% to 58.5% | [2] |
In Vivo Studies: Animal Models of Neurodegeneration
| Compound | Animal Model | Disease Model | Dosage | Outcome | Reference |
| Resveratrol | Tg2576 mice | Alzheimer's Disease | Not specified | Mitigated Aβ-associated memory loss | [1] |
| Rat models | Neurodegenerative disorders | Not specified | Improved learning capacity after 3 weeks | [1] | |
| Gerbils | Transient global ischemia | 30 mg/kg | Attenuated brain damage and improved cognitive outcome | ||
| Mice | Ischemia | 50 mg/kg for 7 days (pretreatment) | Significantly reduced infarct area | ||
| Pterosin D | 5xFAD mice | Alzheimer's Disease | Not specified | Significantly restored cognition and memory | [3] |
Mechanistic Insights: Signaling Pathways in Neuroprotection
Both resveratrol and pterosins appear to exert their neuroprotective effects through the modulation of multiple signaling pathways involved in cellular stress responses, inflammation, and apoptosis.
Resveratrol: A Multi-Targeted Approach
Resveratrol's neuroprotective mechanisms are multifaceted and well-documented.[4][5][6] It is known to:
-
Combat Oxidative Stress: Resveratrol effectively scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes.[1][7]
-
Modulate Inflammatory Responses: It can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators.[4][6]
-
Interfere with Amyloid-β (Aβ) Cascade: Resveratrol has been shown to inhibit the aggregation of Aβ peptides and promote their clearance, key pathological hallmarks of Alzheimer's disease.[1]
-
Activate Sirtuin 1 (SIRT1): A significant body of evidence points to the activation of SIRT1, a key regulator of cellular aging and stress resistance, as a primary mechanism of resveratrol's neuroprotective action.[8]
The following diagram illustrates the key signaling pathways modulated by resveratrol in neuroprotection:
Caption: Key neuroprotective signaling pathways modulated by resveratrol.
Pterosins: Emerging Mitochondrial Modulators
While data on this compound is lacking, studies on related compounds like Pterosin B suggest a focus on mitochondrial function and downstream signaling in response to excitotoxicity.[2] Key mechanisms include:
-
Mitochondrial Protection: Pterosin B has been shown to restore mitochondrial membrane potential.[2]
-
Calcium Homeostasis: It alleviates intracellular calcium overload, a critical factor in neuronal cell death.[2]
-
ROS Reduction: Pterosin B can eliminate cellular ROS.[2]
-
NRF2/HO-1 Pathway Activation: It enhances the expression of NRF2 and HO-1, key components of the antioxidant response element (ARE) pathway.[2]
Pterosin D has been shown to directly activate Protein Kinase A (PKA), a crucial enzyme in cognition and memory, suggesting a distinct mechanism of action compared to resveratrol.[3]
The following diagram illustrates the proposed neuroprotective mechanism of Pterosin B:
Caption: Proposed neuroprotective mechanism of Pterosin B against glutamate excitotoxicity.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed experimental protocols for key assays are outlined below.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of compounds against neurotoxin-induced cell death.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound or resveratrol for a specified duration (e.g., 2 hours).
-
Neurotoxin Exposure: Add the neurotoxin (e.g., Aβ peptide, glutamate) to the wells and incubate for 24-48 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the intracellular levels of ROS.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described in the cell viability assay.
-
DCFH-DA Staining: After treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at a final concentration of 10 µM for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS) and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Western Blot Analysis for Signaling Proteins
Objective: To determine the expression levels of key proteins in neuroprotective signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, NRF2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of resveratrol, highlighting its ability to target multiple pathological pathways in neurodegenerative diseases. Its mechanisms of action, centered around antioxidant, anti-inflammatory, and anti-amyloidogenic effects, are well-characterized.
In contrast, the neuroprotective profile of this compound remains largely unexplored. However, preliminary studies on related pterosins, such as Pterosin B and D, suggest that this class of compounds may offer neuroprotection through distinct mechanisms, primarily by modulating mitochondrial function and activating specific signaling pathways like NRF2/HO-1 and PKA.
The significant gap in the literature concerning this compound underscores the need for further research. Future studies should focus on:
-
Directly investigating the neuroprotective effects of this compound in various in vitro and in vivo models of neurodegeneration.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Conducting head-to-head comparative studies between this compound and resveratrol to definitively assess their relative efficacy and mechanisms of action.
Such research is crucial for determining the therapeutic potential of this compound and for the development of novel neuroprotective strategies for debilitating neurological disorders. This guide serves as a foundational resource for researchers embarking on this important line of inquiry.
References
- 1. Pterosin D-activated protein kinase A mitigates Alzheimer's disease in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terazosin and Parkinson's Disease: A Follow-Up Study [clinicaltrials.cedars-sinai.edu]
- 3. mdpi.com [mdpi.com]
- 4. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pterin metabolism, inflammation and oxidative stress biochemical markers in schizophrenia: Factor analysis and assessment of clinical symptoms associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preludetx.com [preludetx.com]
- 7. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot to assess target engagement of terazosin in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Synergistic Effects of Natural Compounds with Common Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the synergistic effects of the selected natural compounds with chemotherapeutics.
Table 1: Synergistic Effect of Oridonin with Cisplatin in Esophageal Squamous Cell Carcinoma (ESCC)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Key Findings |
| KYSE30 (p53-mutant) | Cisplatin alone | ~15 | - | - |
| Oridonin alone | ~20 | - | - | |
| Cisplatin + Oridonin | Synergistic reduction | < 1 | Enhanced apoptosis, increased ROS, decreased GSH[1][2] | |
| TE-1 (p53-mutant) | Cisplatin alone | Not specified | - | - |
| Oridonin alone | Not specified | - | - | |
| Cisplatin + Oridonin | Synergistic reduction | < 1 | Inhibition of proliferation, migration, and invasion[3][4] |
Table 2: Synergistic Effect of Curcumin with Doxorubicin in Breast Cancer
| Cell Line | Treatment | IC50 | Combination Index (CI) | Key Findings |
| MDA-MB-231 | Doxorubicin alone | Not specified | - | - |
| Curcumin alone | Not specified | - | - | |
| Doxorubicin + Curcumin | Synergistic reduction | < 1 | Downregulation of PI3K/AKT/mTOR pathway[5] | |
| MCF-7 | Doxorubicin alone | Not specified | - | - |
| Curcumin alone | Not specified | - | - | |
| Doxorubicin + Curcumin | Synergistic reduction | Not specified | Increased sensitivity of resistant cells to Doxorubicin[6] |
Table 3: Synergistic Effect of Tephrosin with Paclitaxel in Paclitaxel-Resistant Ovarian Cancer
| Cell Line | Treatment | Apoptosis Rate (%) | Key Findings |
| SKOV3-TR | Control | 2.65 | - |
| Paclitaxel (200 nM) | 4.83 | - | |
| Tephrosin (10 µM) | 7.62 | - | |
| Paclitaxel + Tephrosin | 36.00 | Resensitized resistant cells to Paclitaxel, induced apoptosis via FGFR1 pathway inhibition[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of the experimental protocols used in the cited studies.
Oridonin and Cisplatin Synergy in ESCC
-
Cell Culture: Human esophageal squamous carcinoma cell lines (KYSE30, TE-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates and treated with various concentrations of Oridonin, Cisplatin, or a combination of both for 24-48 hours. MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm to determine cell viability.
-
Apoptosis Assay (Flow Cytometry): Treated cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells was quantified using a flow cytometer.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using the fluorescent probe DCFH-DA.
-
Glutathione (GSH) Assay: Intracellular GSH levels were determined using a commercial GSH assay kit.
-
Western Blot Analysis: Protein lysates from treated cells were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins involved in apoptosis and signaling pathways (e.g., NOXA, BCL2), followed by HRP-conjugated secondary antibodies for detection.
Curcumin and Doxorubicin Synergy in Breast Cancer
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231, MCF-7) were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability Assay (MTT Assay): Similar to the protocol described above, cells were treated with Curcumin, Doxorubicin, or their combination for a specified duration, and cell viability was assessed.
-
Combination Index (CI) Analysis: The synergistic effect of the drug combination was determined by calculating the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Western Blot Analysis: Expression levels of proteins in the PI3K/AKT/mTOR signaling pathway were analyzed by Western blotting to elucidate the mechanism of synergy.
-
Molecular Docking: In silico studies were performed to predict the binding interactions of Curcumin and Doxorubicin with key proteins in the target signaling pathway.
Tephrosin and Paclitaxel Synergy in Ovarian Cancer
-
Cell Culture: Paclitaxel-resistant human ovarian cancer cell line (SKOV3-TR) was cultured in appropriate media.
-
Cell Viability and Cytotoxicity Assays: Cell viability was assessed using the WST-1 assay, and cytotoxicity was measured by the LDH assay following treatment with Tephrosin, Paclitaxel, or the combination.
-
Apoptosis Analysis (Flow Cytometry): The percentage of apoptotic cells in the sub-G1 phase was quantified by flow cytometry after PI staining.
-
Western Blot Analysis: The expression and phosphorylation status of proteins in the FGFR1 signaling pathway (FGFR1, FRS2, AKT, STAT3, ERK) and apoptosis-related proteins (cleaved PARP) were examined by Western blotting.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the experimental processes and molecular mechanisms.
Caption: General workflow for evaluating drug synergy.
Caption: Oridonin and Cisplatin synergistic pathway.
References
- 1. Selective synergistic anticancer effects of cisplatin and oridoni...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin combined with cisplatin synergistically induces apoptosis by activating the NOXA-BCL2 axis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Curcumin in Combination with Doxorubicin in Human Colorectal Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. mdpi.com [mdpi.com]
- 8. Tephrosin Suppresses the Chemoresistance of Paclitaxel-Resistant Ovarian Cancer via Inhibition of FGFR1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Diabetic Potential of Pterosin A: A Comparative Analysis in Preclinical Models
A comprehensive review of the anti-diabetic efficacy of Pterosin A, a natural compound isolated from fern plants, has been conducted across multiple animal models of diabetes. This guide provides a detailed comparison of Pterosin A's performance against metformin, a widely used anti-diabetic drug, supported by experimental data from studies on Streptozotocin (STZ)-induced, high-fat diet (HFD)-induced, and genetically diabetic (db/db) mouse models.
Executive Summary
Pterosin A has demonstrated significant anti-diabetic activity by improving hyperglycemia and glucose intolerance in various diabetic mouse models.[1] Its therapeutic effects are comparable to those of metformin, a first-line treatment for type 2 diabetes. The mechanism of action for Pterosin A involves the activation of key signaling pathways that regulate glucose metabolism, including the AMP-activated protein kinase (AMPK) and Akt signaling pathways. This leads to enhanced glucose uptake in peripheral tissues and reduced glucose production in the liver.
Comparative Efficacy of Pterosin A and Metformin
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the anti-diabetic effects of Pterosin A and metformin in different animal models.
Table 1: Effects on Key Diabetic Parameters in db/db Mice
| Parameter | Control (Diabetic) | Pterosin A (100 mg/kg) | Metformin (300 mg/kg) |
| Serum Insulin (ng/mL) | 3.1 ± 0.4 | 1.8 ± 0.3 | Not Reported |
| HbA1c (%) | 9.2 ± 0.7 | 6.8 ± 0.5 | Not Reported |
| HOMA-IR | 48.2 ± 5.1 | 25.6 ± 3.9 | Not Reported |
Data presented as mean ± SEM. db/db mice were treated for 4 weeks. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Effects in Dexamethasone-Induced Insulin Resistant Mice
| Parameter | Control (Insulin Resistant) | Pterosin A (100 mg/kg) | Metformin (300 mg/kg) |
| Serum Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.6 ± 0.2 |
| HOMA-IR | 35.7 ± 4.2 | 18.9 ± 2.7 | 20.1 ± 3.1 |
Data presented as mean ± SEM. Mice were treated for 1 week.
Table 3: Effects on Blood Glucose in Various Models
| Animal Model | Treatment | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
| STZ-Induced | Control | ~450 | ~480 |
| Pterosin A (100 mg/kg) | ~450 | ~250 | |
| High-Fat Diet-Induced | Control | ~200 | ~220 |
| Pterosin A (100 mg/kg) | ~200 | ~150 | |
| db/db Mice | Control | ~500 | ~550 |
| Pterosin A (100 mg/kg) | ~500 | ~300 |
Approximate values are extrapolated from graphical data presented in the source studies.
Mechanism of Action: Signaling Pathways
Pterosin A exerts its anti-diabetic effects by modulating critical signaling pathways involved in glucose homeostasis. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1]
Caption: Pterosin A signaling pathway in muscle and liver cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-diabetic activity of Pterosin A in a preclinical setting.
Caption: Typical experimental workflow for preclinical anti-diabetic studies.
Detailed Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Mouse Model
-
Animals: Male ICR mice (4 weeks old).
-
Induction: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight, dissolved in citrate buffer (pH 4.5). Diabetes is confirmed by measuring blood glucose levels 3-5 days post-injection. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Treatment: Pterosin A (10, 30, or 100 mg/kg) or metformin is administered daily by oral gavage for 4 weeks. The control group receives the vehicle (e.g., saline or carboxymethyl cellulose).
-
Key Parameters Measured: Body weight, food and water intake, fasting blood glucose, serum insulin, HbA1c, and oral glucose tolerance test (OGTT).
High-Fat Diet (HFD)-Induced Diabetic Mouse Model
-
Animals: Male C57BL/6J mice (4 weeks old).
-
Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment: Once diabetes is established (elevated fasting blood glucose and impaired glucose tolerance), mice are treated with Pterosin A or metformin daily by oral gavage for 4 weeks, while continuing the HFD.
-
Key Parameters Measured: Body weight, body composition (fat and lean mass), food intake, fasting blood glucose, serum insulin, HbA1c, and insulin tolerance test (ITT).
Genetically Diabetic (db/db) Mouse Model
-
Animals: Male C57BL/KsJ-db/db mice (6-8 weeks old). These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Treatment: Pterosin A or metformin is administered daily by oral gavage for 4 weeks.
-
Key Parameters Measured: Body weight, fasting blood glucose, serum insulin, HbA1c, HOMA-IR, and pancreatic islet morphology.
Conclusion
The collective evidence from these preclinical studies strongly suggests that Pterosin A is a promising natural compound with potent anti-diabetic properties. Its ability to improve glycemic control and insulin sensitivity through the modulation of key signaling pathways, at levels comparable to metformin, warrants further investigation as a potential therapeutic agent for the management of diabetes. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of diabetes and drug discovery.
References
Assessing the Off-Target Effects of Pterosin O Compared to Known Kinase Inhibitors
A comprehensive analysis of the kinase inhibitory profile of Pterosin O and its comparison with established kinase inhibitors is currently not feasible due to a lack of available scientific data specifically detailing the kinase inhibitory activity and off-target effects of this compound.
Extensive searches of scientific literature and databases have not yielded specific information on this compound's mechanism of action as a kinase inhibitor or its selectivity profile against a panel of kinases. Research on the biological activities of the pterosin class of compounds has primarily focused on other derivatives, such as Pterosin A, B, and C.
For instance, some studies have investigated the cytotoxic effects of various pterosins against cancer cell lines. While this suggests a potential for interaction with cellular signaling pathways that may involve kinases, direct evidence of this compound's kinase inhibition is absent. One related compound, Pterosin B, has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling, indicating that compounds in this family have the potential for kinase modulation. However, this information cannot be directly extrapolated to this compound.
To provide a comparative guide as requested, substantial experimental data on this compound would be required. This would involve:
-
Kinase Inhibition Assays: Screening this compound against a broad panel of kinases to determine its inhibitory concentrations (IC50 or Ki values).
-
Selectivity Profiling: Comparing the potency of this compound against its primary target(s) versus a wide range of other kinases to understand its selectivity.
-
Cell-Based Assays: Evaluating the effects of this compound on cellular signaling pathways to confirm target engagement and identify off-target effects in a biological context.
Without this fundamental data for this compound, a direct and objective comparison to well-characterized kinase inhibitors like Dasatinib or Staurosporine, for which extensive off-target profiles are publicly available, cannot be constructed.
Recommendation for Future Research:
To enable the assessment of this compound as a potential kinase inhibitor, future research should focus on systematically characterizing its biochemical and cellular activities. This would include comprehensive kinase profiling and cellular mechanism-of-action studies.
Should data on the kinase inhibitory profile of this compound become available, a thorough comparison guide could be developed. This guide would include structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows as initially requested.
Validating Pterosin B's Mechanism of Action as a SIK3 Inhibitor Using Knockout Cell Lines: A Comparison Guide
Introduction
Pterosins are a class of natural compounds with a range of described biological activities, including anti-cancer and anti-diabetic properties. While the specific compound "Pterosin O" did not yield targeted results in a comprehensive literature search, extensive research is available for other members of this family, notably Pterosin B. This guide will focus on the validation of Pterosin B's mechanism of action, leveraging it as a representative example for the broader pterosin class. Pterosin B has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator in metabolic pathways.[1][2] The gold standard for validating the target of a small molecule inhibitor is the use of knockout (KO) cell lines, where the putative target protein is absent.[3] This guide compares the effects of Pterosin B on wild-type (WT) cells versus SIK3-KO cells to definitively validate its mechanism of action.
Mechanism of Action: Pterosin B and the SIK3 Signaling Pathway
Salt-Inducible Kinase 3 (SIK3) is a serine/threonine kinase and a member of the AMP-activated protein kinase (AMPK) family.[2] It plays a crucial role in regulating glucose homeostasis in the liver. SIK3 acts as a suppressor of gluconeogenesis (the production of glucose) by phosphorylating and inactivating the CREB-specific coactivator CRTC2.[2] Inhibition of SIK3 leads to the dephosphorylation of CRTC2, allowing it to enter the nucleus and co-activate the transcription of gluconeogenic genes, thereby increasing glucose production.[2] Pterosin B has been identified as a specific inhibitor of the SIK3 signaling cascade.[2][4]
Below is a diagram illustrating the SIK3 signaling pathway and the proposed mechanism of action for Pterosin B.
Caption: SIK3 signaling pathway in hepatocytes and the inhibitory action of Pterosin B.
Comparison of Pterosin B's Effects in Wild-Type vs. SIK3-KO Hepatocytes
Table 1: Effect of Pterosin B on Glucose Production
| Cell Type | Treatment | Glucose Production (Relative Units) |
| Wild-Type (WT) Hepatocytes | Control (Vehicle) | 1.0 |
| Pterosin B (300 µM) | ~2.5 | |
| SIK3-KO Hepatocytes | Control (Vehicle) | ~2.2 |
| Pterosin B (300 µM) | ~2.2 |
Table 2: Effect of Pterosin B on Gluconeogenic Gene Expression
| Cell Type | Gene | Treatment | Relative mRNA Expression |
| Wild-Type (WT) Hepatocytes | G6pc | Control | 1.0 |
| Pterosin B | Increased | ||
| Pck1 | Control | 1.0 | |
| Pterosin B | Increased | ||
| SIK3-KO Hepatocytes | G6pc | Control | Elevated |
| Pterosin B | No significant change | ||
| Pck1 | Control | Elevated | |
| Pterosin B | No significant change |
Comparison with Alternative SIK Inhibitors
Pterosin B is a selective inhibitor for SIK3. Other compounds have been developed that inhibit SIK family members with varying degrees of selectivity.
Table 3: Comparison of SIK Inhibitors
| Inhibitor | Target(s) | Reported IC₅₀ (SIK3) | Key Characteristics |
| Pterosin B | SIK3-selective | Not specified (validated functionally) | Natural compound, specific for SIK3 signaling.[4][7] |
| HG-9-91-01 | Pan-SIK (SIK1, SIK2, SIK3) | 9.6 nM | Potent pan-SIK inhibitor, targets ATP-binding site.[8] |
| YKL-05-099 | Pan-SIK | Not specified | Pan-SIK inhibitor.[7] |
| ARN-3236 | SIK2-selective | >1000 nM | Selective for SIK2 over SIK1 and SIK3.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for the key experiments involved in validating Pterosin B's mechanism of action.
Generation of SIK3-KO Cell Lines using CRISPR-Cas9
The generation of a knockout cell line is a multi-step process that involves designing a guide RNA, delivering the CRISPR-Cas9 machinery into the cells, and then selecting and validating the edited cells.[9][10]
Caption: Workflow for generating a SIK3-KO cell line using CRISPR-Cas9.
Protocol:
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the Sik3 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNA sequence into a vector that also expresses the Cas9 nuclease and a selectable marker (e.g., GFP or puromycin resistance).[11]
-
Transfection: Transfect the constructed plasmid into the target cells (e.g., mouse hepatocytes or a hepatocyte cell line like AML-12) using a suitable method like electroporation or lipid-based transfection.
-
Selection and Single-Cell Cloning: Select for successfully transfected cells. If using a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate. Alternatively, use limiting dilution cloning.[12]
-
Clonal Expansion: Culture the single cells to allow them to proliferate and form clonal populations.
-
Validation:
-
Genomic Validation: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the Sik3 gene and sequence the product to confirm the presence of insertions or deletions (indels) that result in a frameshift.[13]
-
Proteomic Validation: Perform a Western blot to confirm the complete absence of the SIK3 protein in the knockout clones compared to the wild-type parental cell line.[14]
-
Western Blot for SIK3 Protein Validation
Protocol:
-
Sample Preparation: Lyse wild-type and SIK3-KO hepatocytes in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SIK3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The SIK3 band should be present in the wild-type sample and absent in the SIK3-KO sample.[14]
Glucose Production Assay
Protocol:
-
Cell Seeding: Seed an equal number of wild-type and SIK3-KO hepatocytes into multi-well plates and allow them to adhere.
-
Starvation: Wash the cells with PBS and then incubate in a serum- and glucose-free medium for a designated period (e.g., 2 hours) to deplete intracellular glucose stores.
-
Treatment: Replace the starvation medium with a glucose production buffer (e.g., containing lactate and dexamethasone) with or without Pterosin B (e.g., 300 µM).
-
Incubation: Incubate the cells for a specified time (e.g., 3-6 hours).
-
Measurement: Collect the medium from each well and measure the glucose concentration using a commercially available glucose assay kit. Normalize the glucose production to the total protein content in each well.[6]
Logical Validation Framework
The use of a knockout cell line provides a clear logical framework for validating the on-target effect of an inhibitor.
Caption: Logical framework for validating Pterosin B's mechanism of action.
The data derived from experiments utilizing SIK3-KO hepatocytes provides compelling evidence for the mechanism of action of Pterosin B. The observation that Pterosin B elicits a gluconeogenic response in wild-type cells but fails to do so in cells lacking SIK3 confirms that its activity is mediated through the inhibition of this specific kinase.[6][15] This guide provides a framework for researchers and drug development professionals to understand and apply knockout cell line technology for the robust validation of small molecule inhibitors. The presented protocols and comparative data underscore the power of this approach in definitively linking a compound to its molecular target.
References
- 1. Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Salt-inducible kinase inhibition promotes the adipocyte thermogenic program and adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 14. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pterosin O: A Procedural Guide
Key Properties of Pterosin O
Understanding the known properties of this compound is the first step in establishing a safe disposal plan. The following table summarizes the available data. It is important to note that comprehensive toxicological and environmental hazard data for this compound are limited. In the absence of such data, it is prudent to treat the compound as potentially hazardous.
| Property | Data |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Soluble in organic solvents such as DMSO.[1] Data for aqueous solubility is not available. |
| Toxicity Data | Not available. Should be handled as a potentially toxic substance. |
| Environmental Hazards | Not classified. Avoid release into the environment. |
| Degradation | Specific degradation pathways for this compound are not well-documented. A related compound, ptaquiloside, degrades via hydrolysis to Pterosin B. |
Experimental Protocols for Disposal
Given the lack of specific degradation or neutralization protocols for this compound, the primary recommended disposal method is to treat it as hazardous chemical waste. This involves collection by a licensed environmental waste management service for high-temperature incineration.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Clearly labeled, non-reactive, and sealable hazardous waste container.
-
Waste manifest or logbook as per institutional and local regulations.
Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
For solid this compound waste, place it directly into a labeled hazardous waste container.
-
For solutions of this compound in organic solvents (e.g., DMSO), collect the waste in a designated container for flammable organic waste. Ensure the container is compatible with the solvent used.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvent name). Indicate the approximate quantity of the waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Documentation: Record the generation of the waste in your laboratory's waste log or manifest as required by your institution.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide for the proper disposal of this compound in a laboratory setting. It is not a substitute for a thorough understanding of and compliance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
Essential Safety and Logistics for Handling Pterosin O
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pterosin O. It includes recommendations for personal protective equipment (PPE), operational procedures for safe handling, and a plan for disposal.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicity data for this compound, a cautious approach is recommended. The following PPE should be considered mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2]
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact. Double gloving is recommended when handling concentrated solutions or for prolonged periods. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of any dusts or aerosols. A respirator may be required for handling large quantities or if there is a risk of aerosolization. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety when working with research chemicals like this compound.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
3.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (if known).
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[2] Consult your institution's EHS department for specific guidance.
-
Spill Response: In the event of a spill, evacuate the area and prevent others from entering. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. Report the spill to your supervisor and EHS department immediately. For large spills, professional cleanup may be necessary.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
